SJ-172550
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKFQJXGAQWHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431979-47-4 | |
| Record name | SJ-17255 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of SJ-172550 in the p53 Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SJ-172550, a small molecule inhibitor targeting the p53 pathway. The document details the molecular interactions, summarizes key quantitative data, provides detailed experimental protocols for the characterization of this compound, and includes visualizations of the signaling pathway and experimental workflows.
Introduction to the p53 Pathway and the Role of MDMX
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress, earning it the title "guardian of the genome".[1] In many cancers where p53 itself is not mutated, its function is often abrogated by the overexpression of its negative regulators, MDM2 and MDMX (also known as MDM4).[2][3] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, promoting its degradation via the ubiquitin-proteasome system.[3] While structurally similar, MDM2 and MDMX have distinct, non-redundant roles in p53 regulation.[3] Therefore, the development of small molecules that can disrupt the MDM2/MDMX-p53 interactions is a promising therapeutic strategy for reactivating p53 in cancer cells.
This compound: A Covalent Inhibitor of the MDMX-p53 Interaction
This compound was identified as the first small molecule inhibitor of the MDMX-p53 interaction through a high-throughput biochemical screen.[2] It was initially characterized as a reversible inhibitor, but further studies revealed a more complex mechanism of action.[2][4]
Mechanism of Action
This compound acts as a reversible covalent inhibitor .[2][4] It forms a covalent but reversible complex with MDMX, which locks the protein in a conformation that is unable to bind to p53.[2][4] This covalent interaction is thought to occur via a Michael addition reaction between the α,β-unsaturated amide moiety of this compound and a cysteine residue within the p53-binding pocket of MDMX.[5] The reversible nature of this bond is influenced by the reducing environment of the cell.[2] This unique mechanism distinguishes it from many other p53-MDM2/MDMX interaction inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its interaction with MDMX.
| Parameter | Value | Assay | Reference |
| EC50 (MDMX-p53 interaction) | ~ 5 µM | Fluorescence Polarization | [2] |
| EC50 (MDMX-p53 interaction) | 0.84 µM | Fluorescence Polarization | [5] |
| Kd (MDMX binding) | > 13 µM | Isothermal Titration Calorimetry (ITC) | [5] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| Retinoblastoma cells (MDMX amplified) | Cell Viability | Cell Death | Effective killing | [3] |
| Weri1 | Cell Growth Inhibition | Additive effect with Nutlin-3a | LC50 values show additivity | [3] |
Table 2: Cellular Activity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Fluorescence Polarization (FP) Assay for MDMX-p53 Interaction
This assay is used to measure the inhibition of the MDMX-p53 interaction by this compound in a high-throughput format.
Materials:
-
Recombinant human MDMX protein (N-terminal domain)
-
Fluorescein-labeled p53 peptide (e.g., FAM-LTFEHYWAQLTS-NH2)
-
Assay Buffer: 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween-20
-
This compound
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a solution of MDMX protein and the fluorescently labeled p53 peptide in the assay buffer. The final concentrations should be optimized for a stable polarization signal (e.g., 50 nM peptide and a concentration of MDMX that gives ~80% of maximal binding).
-
Serially dilute this compound in DMSO and then further dilute in assay buffer to the desired final concentrations.
-
Add the this compound dilutions to the microplate wells.
-
Add the MDMX-p53 peptide solution to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the EC50 value by fitting the data to a dose-response curve.
Mass Spectrometry for Covalent Adduct Formation
This method is used to confirm the covalent binding of this compound to MDMX.
Materials:
-
Recombinant human MDMX protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Protocol:
-
Incubate a solution of MDMX protein (e.g., 20 µM) with an excess of this compound (e.g., 100 µM) in the reaction buffer for a defined period (e.g., 1 hour) at room temperature.
-
Prepare a control sample with MDMX protein and DMSO (vehicle for this compound).
-
Remove excess, unbound this compound using a desalting column or by precipitation of the protein.
-
Analyze the intact protein samples by mass spectrometry to determine the molecular weight of the unmodified and modified MDMX. A mass shift corresponding to the molecular weight of this compound confirms covalent adduct formation.
-
For peptide-level analysis, digest the protein samples with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific cysteine residue(s) modified by this compound.
Cell Viability Assay
This assay determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Weri-1 retinoblastoma cells)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay)
-
96-well clear or opaque-walled microplates
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This technique is used to assess the disruption of the MDMX-p53 interaction within a cellular context.
Materials:
-
Cells expressing both MDMX and p53
-
Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors
-
Antibody against p53 (for immunoprecipitation)
-
Protein A/G agarose beads
-
Antibodies against MDMX and p53 (for Western blotting)
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Treat the cells with this compound or a vehicle control for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with the anti-p53 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against MDMX and p53, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of co-immunoprecipitated MDMX in the this compound-treated sample compared to the control indicates disruption of the interaction.
Visualizations
Signaling Pathway Diagram
Caption: p53 pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing this compound.
References
- 1. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
SJ-172550 as a selective MDMX inhibitor
An In-depth Technical Guide on SJ-172550 as a Selective MDMX Inhibitor
Introduction
The tumor suppressor protein p53 is a critical transcription factor that regulates cellular responses to stress, such as DNA damage, oncogene activation, and hypoxia, by inducing cell cycle arrest, senescence, or apoptosis.[1][2] Its function is often compromised in cancer, either through direct mutation or through the overexpression of its primary negative regulators, Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX or MDM4).[1][3] Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, effectively inhibiting its transcriptional activity.[1] MDM2 also functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[3][4]
Given that many tumors retain wild-type p53 while overexpressing MDM2 or MDMX, disrupting the p53-MDM interaction has emerged as a promising anticancer strategy.[5] While several potent MDM2 inhibitors, such as nutlin-3a, have been developed, the discovery of selective MDMX inhibitors has been more challenging.[5][6] this compound was one of the first small molecules identified as a selective inhibitor of the MDMX-p53 interaction, providing a valuable tool for studying MDMX biology.[6][7] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action
This compound was initially discovered through a high-throughput biochemical screen as an inhibitor of the MDMX-p53 interaction.[6] Early characterizations described it as a reversible inhibitor.[6] However, subsequent investigations revealed a more complex mechanism. The structure of this compound contains an α,β-unsaturated amide, a functional group known as a Michael acceptor, which is capable of reacting with protein sulfhydryls.[6] This led to the discovery that this compound forms a covalent but reversible complex with MDMX, locking the protein in a conformation that is unable to bind p53.[6][7] The importance of this covalent interaction was demonstrated when an analog of this compound lacking the electrophilic center showed a roughly 30-fold reduction in inhibitory potency.[6]
Despite these findings, the utility of this compound as a specific chemical probe has been questioned.[5] Further studies have shown that the compound is unstable in aqueous buffers and exhibits promiscuous binding to multiple cellular proteins.[5] Cellular Thermal Shift Assays (CETSA) failed to demonstrate a stabilizing effect on MDMX in intact cells, raising further doubts about its on-target engagement in a cellular context.[5]
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Target | Value | Assay Type | Notes |
| EC₅₀ | MDMX-p53 Interaction | ~5 µM[6][7] | Biochemical Assay | Competes for wild-type p53 peptide binding to MDMX. |
| EC₅₀ | MDMX-p53 Interaction | 0.84 µM[5] | Fluorescence Polarization | |
| IC₅₀ | MDMX-p53 Interaction | 3 µM[8] | Not Specified | |
| Comparison | MDMX-p53 (Nutlin-3a) | ~30 µM[6] | Biochemical Assay | Demonstrates the selectivity of this compound for MDMX over MDM2, as Nutlin-3a is a potent MDM2 inhibitor. |
| Cellular Effect | Retinoblastoma Cells | Induces p53-dependent cell death[6] | Cell Viability Assay | Effective in cells where MDMX expression is amplified.[9] |
| Combination Effect | With Nutlin-3a | Additive[7][9] | Cell Viability Assay | Suggests that dual inhibition of MDM2 and MDMX can be more effective. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for understanding the context of this compound's function.
Caption: The p53-MDM2/MDMX signaling pathway and the point of inhibition by this compound.
Caption: A general workflow for the discovery and validation of protein-protein interaction inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Assay
This assay is used to identify and quantify the inhibition of the MDMX-p53 protein-protein interaction.[10][11]
-
Principle: The assay measures the change in the rotational speed of a fluorescently labeled p53 peptide.[10] When the small peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[10] Upon binding to the much larger MDMX protein, its tumbling slows significantly, leading to high polarization.[10] A compound that displaces the labeled peptide from MDMX will cause a decrease in polarization, which can be measured to determine inhibitory potency.[10]
-
Methodology:
-
Reagents:
-
Procedure:
-
Dispense the assay buffer containing MDMX protein and the fluorescent p53 peptide into wells of a low-binding, black microplate (e.g., 384-well).[12]
-
Add varying concentrations of the test compound (this compound) or control (DMSO vehicle) to the wells.
-
Incubate the plate at room temperature for a set period (e.g., 10-30 minutes) to allow the binding reaction to reach equilibrium.[10][12]
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 531 nm excitation and 595 nm emission for Rhodamine).[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration relative to high (MDMX + peptide) and low (peptide only) polarization controls.[12]
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[12]
-
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free biophysical technique used to directly measure the thermodynamic parameters of binding interactions in solution.[13][14]
-
Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another.[15] By titrating a ligand (e.g., this compound) into a solution containing a macromolecule (e.g., MDMX), a complete thermodynamic profile of the interaction can be determined in a single experiment.[14]
-
Methodology:
-
Instrument Setup:
-
An ITC instrument consists of a reference cell and a sample cell within an adiabatic jacket.[14] The reference cell contains buffer, while the sample cell contains the purified MDMX protein at a known concentration.[15]
-
The test compound (this compound) is loaded into a computer-controlled injection syringe at a concentration typically 10-20 times that of the protein.
-
-
Procedure:
-
After allowing the system to equilibrate thermally, a series of small, precise injections of the compound from the syringe into the sample cell is initiated.
-
With each injection, the heat change resulting from binding is measured by detecting the temperature difference between the sample and reference cells.[15] The instrument's feedback system applies power to the cell heaters to maintain a constant temperature, and this power differential is recorded.[15]
-
-
Data Analysis:
-
The raw data appears as a series of heat-flow peaks corresponding to each injection.
-
Integrating the area under each peak provides the heat change for that injection.
-
Plotting these heat changes against the molar ratio of ligand to protein generates a binding isotherm.
-
This isotherm is then fitted to a binding model (e.g., single-site binding) to calculate the binding affinity (Kₐ or Kₑ), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[14] The Gibbs free energy (ΔG) and entropy (ΔS) can then be derived from these values.[14]
-
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that a drug engages with its target protein inside intact cells or cell lysates.[16][17]
-
Principle: The binding of a ligand to a protein typically increases the protein's thermal stability.[18] CETSA exploits this by heating cells or lysates across a temperature range and then measuring the amount of target protein that remains soluble (i.e., not denatured and precipitated).[17][18] A shift in the melting temperature (Tₘ) of the target protein in the presence of the compound indicates target engagement.[19]
-
Methodology:
-
Cell Treatment:
-
Treat cultured cells (e.g., retinoblastoma cells or HCT116) with the test compound (this compound) or vehicle control for a defined period.
-
-
Heating:
-
Harvest the cells, wash, and resuspend them in a buffer.
-
Aliquot the cell suspension or lysate into PCR tubes and heat them to different temperatures for a short duration (e.g., 3 minutes). A typical temperature range might be 40°C to 70°C.
-
-
Lysis and Separation:
-
Lyse the cells (if not already done) using methods like freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
-
Detection:
-
Collect the supernatant (soluble fraction) from each temperature point.
-
Analyze the amount of soluble MDMX protein in each sample using standard Western blotting with an anti-MDMX antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble MDMX against the temperature for both the treated and vehicle control samples.
-
A shift of this "melting curve" to the right (higher temperatures) for the compound-treated sample indicates ligand-induced stabilization and confirms target engagement. Notably, studies have reported that this compound does not produce a stabilizing thermal shift for MDMX in CETSA experiments.[5][20]
-
-
Conclusion and Perspective
This compound was a landmark compound as one of the first reported small-molecule inhibitors selective for MDMX.[6] It played a crucial role in demonstrating that the MDMX-p53 interaction is a druggable target and that selective inhibition is achievable. The initial findings that this compound could induce p53-dependent cell death, particularly in cancer cells with amplified MDMX, highlighted the therapeutic potential of this strategy.[6]
However, the subsequent elucidation of its covalent-reversible mechanism and, more critically, reports of its chemical instability and promiscuous binding have cast significant doubt on its utility as a reliable chemical probe for dissecting cellular biology.[5][6] The failure to observe target engagement in cellular thermal shift assays further complicates the interpretation of its cellular effects.[5] While this compound remains a historically important molecule, the field has since moved towards developing more stable, potent, and specific inhibitors of MDMX or dual MDM2/MDMX inhibitors with clearer mechanisms of action and better drug-like properties.
References
- 1. Controlling the Mdm2-Mdmx-p53 Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDMX under stress: the MDMX-MDM2 complex as stress signals hub - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 15. Khan Academy [khanacademy.org]
- 16. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Discovery and Synthesis of SJ-172550: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Overview of the MDMX-p53 Inhibitor SJ-172550 for the Scientific Community
This technical guide provides an in-depth analysis of the discovery, synthesis, mechanism of action, and biological activity of this compound, a small molecule inhibitor of the MDMX-p53 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the p53 signaling pathway and the development of novel cancer therapeutics.
Discovery and Initial Characterization
This compound was identified through a high-throughput screening (HTS) campaign designed to discover small molecules that could disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, MDMX (also known as MDM4)[1][2]. In many cancers, particularly retinoblastoma, overexpression of MDMX leads to the inactivation of p53, thereby promoting tumor cell survival. The HTS assay utilized a biochemical platform to monitor the binding of a p53-derived peptide to MDMX[2].
Initial characterization revealed this compound as a potent inhibitor of the MDMX-p53 interaction. Subsequent studies have shown that its effect is additive when used in combination with MDM2 inhibitors like nutlin-3a, suggesting a comprehensive approach to reactivating p53 in cancer cells where both MDM2 and MDMX are overexpressed[1].
Synthesis of this compound
Mechanism of Action: A Complex Interaction
The mechanism of action of this compound is multifaceted and has been the subject of detailed investigation. Initially described as a reversible inhibitor, further studies revealed that this compound can form a covalent but reversible complex with MDMX[2]. This interaction is thought to occur via a Michael addition reaction between the α,β-unsaturated amide moiety of this compound and cysteine residues within the p53-binding pocket of MDMX. This covalent modification locks MDMX into a conformation that is unable to bind to and inhibit p53[2].
However, it is crucial to note that the stability of this complex is influenced by the reducing potential of the microenvironment[2]. More recent research has raised concerns about the chemical stability and promiscuity of this compound. Studies have shown that it can degrade in aqueous buffers and bind to multiple cellular proteins, questioning its specificity as a chemical probe for studying MDMX biology[3][4][5][6].
dot
Caption: p53 signaling pathway and the inhibitory action of this compound on MDMX.
Biological Activity and Preclinical Data
This compound has demonstrated biological activity in various in vitro models, particularly in retinoblastoma cell lines where MDMX is frequently amplified.
In Vitro Activity
The following table summarizes the key quantitative data reported for this compound:
| Parameter | Value | Cell Line/Assay Condition | Reference |
| EC50 (MDMX-p53 competition) | ~5 µM | Biochemical assay | [2] |
| IC50 (MDMX-p53 inhibition) | 3 µM | Biochemical assay | |
| IC50 (Cell viability) | 47 µM | Weri1 retinoblastoma cells | [3] |
In Vivo Studies
Detailed in vivo efficacy and pharmacokinetic data for this compound in animal models, such as retinoblastoma xenografts, are not extensively reported in the currently available literature. While the compound has been used in cell-based assays to demonstrate its potential in MDMX-overexpressing cancers, its translation to in vivo models has been limited, potentially due to the concerns regarding its stability and specificity[3][5].
Experimental Protocols
High-Throughput Screening (HTS) for MDMX-p53 Inhibitors
A common method for such a screen involves a fluorescence polarization (FP) assay.
-
Principle: A fluorescently labeled p53-derived peptide is incubated with recombinant MDMX protein. The binding of the large MDMX protein to the small peptide results in a high fluorescence polarization signal. Small molecules that disrupt this interaction will cause a decrease in the polarization signal.
-
Workflow:
-
Dispense recombinant MDMX protein and fluorescently labeled p53 peptide into microplates.
-
Add compounds from a chemical library to the wells.
-
Incubate to allow for binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
Identify "hits" as compounds that cause a significant decrease in polarization.
-
dot
Caption: A generalized workflow for a high-throughput screen to identify MDMX-p53 inhibitors.
Isothermal Denaturation (ITD) Assay
This assay can be used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.
-
Principle: The melting temperature (Tm) of a protein will increase upon the binding of a stabilizing ligand.
-
Protocol:
-
Prepare a solution of GST-hMDMX protein.
-
Add varying concentrations of the test compound (e.g., this compound).
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
The Tm is the temperature at which the fluorescence signal is at its midpoint, and a shift in Tm indicates ligand binding[2][7].
-
Challenges and Future Directions
The initial discovery of this compound was a significant step forward in the development of MDMX inhibitors. However, the subsequent findings regarding its chemical instability and promiscuous binding highlight critical challenges that need to be addressed[3][4][5]. These properties may limit its utility as a reliable tool for probing MDMX function in a cellular context and as a lead compound for further drug development.
Future research in this area should focus on:
-
Improving Specificity and Stability: Designing new arylmethylidenepyrazolinone analogs with improved chemical stability and reduced off-target activity.
-
Exploring Alternative Scaffolds: Identifying novel chemical scaffolds that can potently and selectively inhibit the MDMX-p53 interaction through non-covalent mechanisms.
-
Thorough In Vivo Evaluation: For any promising new compounds, conducting comprehensive in vivo studies to assess their efficacy, pharmacokinetics, and toxicity in relevant animal models.
References
- 1. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemical-instability-and-promiscuity-of-arylmethylidenepyrazolinone-based-mdmx-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]
Understanding the Structure-Activity Relationship of SJ-172550: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SJ-172550, the first-in-class small molecule inhibitor of the Mouse Double Minute X (MDMX) protein. By elucidating the key structural features required for its biological activity and detailing the experimental methodologies used for its characterization, this document aims to serve as a valuable resource for researchers engaged in the development of novel therapeutics targeting the p53-MDMX signaling axis.
Introduction to this compound and the p53-MDMX Axis
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. The activity of p53 is tightly regulated by two main negative regulators, MDM2 and MDMX. While structurally similar, they inhibit p53 through distinct mechanisms. The discovery of small molecules that can disrupt the p53-MDMX interaction is a promising therapeutic strategy for reactivating p53 in cancers where it is inhibited by MDMX overexpression.
This compound was identified as the first small molecule inhibitor that directly binds to MDMX and disrupts its interaction with p53.[1] This guide will delve into the molecular determinants of this interaction and the experimental approaches used to characterize it.
Mechanism of Action
This compound functions by binding to the p53-binding pocket on the MDMX protein, thereby sterically hindering the binding of p53.[1] Subsequent studies have revealed a complex binding mechanism that likely involves a reversible covalent interaction.[2] The core structure of this compound features an arylmethylidenepyrazolinone scaffold containing an α,β-unsaturated amide, which can act as a Michael acceptor. This electrophilic center is capable of reacting with nucleophilic residues, such as the cysteine residues present within the p53-binding pocket of MDMX.[3] This covalent yet reversible binding is thought to contribute to the compound's inhibitory activity.
Structure-Activity Relationship (SAR) of this compound
The publicly available SAR data for this compound is primarily focused on the importance of its electrophilic nature. A direct comparison between this compound and its reduced, non-reactive analog provides the most critical insight into its SAR.
| Compound ID | Chemical Structure | Modification | MDMX Inhibition (IC50) | Key Observation |
| This compound | 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenyl-3-methyl-1H-pyrazol-5(4H)-one | Parent compound with α,β-unsaturated amide | ~3 µM[4] | Active inhibitor of the MDMX-p53 interaction. |
| SJ-Reduced | 4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-1-phenyl-3-methyl-1H-pyrazol-5(4H)-one | Reduction of the exocyclic double bond, removing the Michael acceptor | >100 µM[3][4] | Loss of the α,β-unsaturated amide abolishes inhibitory activity. |
The dramatic loss of activity upon reduction of the exocyclic double bond in the "SJ-Reduced" analog strongly indicates that the α,β-unsaturated amide moiety is essential for the inhibitory function of this compound.[3][4] This feature allows for the potential covalent interaction with MDMX, which appears to be a key determinant of its potency.
While the data strongly supports the importance of the Michael acceptor, the promiscuous reactivity of such a moiety also raises concerns about off-target effects and chemical instability.[3] Further medicinal chemistry efforts would be required to optimize this scaffold to improve selectivity and drug-like properties.
Experimental Protocols
Fluorescence Polarization (FP) Assay for MDMX-p53 Interaction
This assay is used to measure the disruption of the MDMX-p53 interaction by an inhibitor.
-
Principle: A fluorescently labeled p53 peptide will have a high polarization value when bound to the much larger MDMX protein. Small molecule inhibitors that displace the peptide will cause a decrease in the polarization value.
-
Reagents:
-
Recombinant human MDMX protein (N-terminal domain)
-
Fluorescently labeled p53 peptide (e.g., TAMRA-p53 peptide)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
-
Protocol:
-
Prepare a solution of MDMX protein and the fluorescently labeled p53 peptide in the assay buffer.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells of a black, low-volume 384-well plate.
-
Add the MDMX-p53 peptide solution to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader (Excitation/Emission wavelengths dependent on the fluorophore).
-
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) of an inhibitor to its target protein.
-
Principle: ITC measures the heat change that occurs when two molecules interact. The heat released or absorbed is proportional to the amount of binding.
-
Reagents:
-
Recombinant human MDMX protein
-
Test compound (e.g., this compound)
-
ITC Buffer: e.g., 25 mM HEPES pH 7.5, 150 mM NaCl
-
-
Protocol:
-
Dialyze the MDMX protein against the ITC buffer.
-
Dissolve the test compound in the same buffer.
-
Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the ligand to the protein. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry can be used to confirm the covalent binding of this compound to MDMX.
-
Principle: Covalent binding of the compound to the protein will result in a mass increase of the protein that can be detected by mass spectrometry.
-
Reagents:
-
Recombinant human MDMX protein
-
This compound
-
Incubation Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl
-
-
Protocol:
-
Incubate the MDMX protein with an excess of this compound at room temperature for a defined period (e.g., 1-2 hours).
-
Remove the unbound compound using a desalting column.
-
Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
-
Data Analysis: Compare the mass spectrum of the treated protein with that of the untreated protein. An increase in mass corresponding to the molecular weight of this compound (or multiple additions) confirms covalent binding.
Cell-Based p53 Activation Assay
This type of assay determines if the compound can activate the p53 pathway in a cellular context.
-
Principle: Activation of p53 leads to the transcriptional upregulation of its target genes, such as p21. This can be measured using a reporter gene assay or by detecting the increased expression of p53 target proteins.
-
Reagents:
-
A human cancer cell line with wild-type p53 (e.g., U2OS, HCT116).
-
A luciferase reporter construct driven by a p53-responsive promoter (e.g., p21 promoter).
-
Transfection reagent.
-
Luciferase assay substrate.
-
-
Protocol:
-
Transfect the cells with the p53 reporter plasmid.
-
After 24 hours, treat the cells with various concentrations of the test compound.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the fold activation against the compound concentration.
Visualizations
Caption: The p53-MDMX signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for the discovery and characterization of MDMX inhibitors.
Caption: Logical relationship of the structure-activity for this compound.
Conclusion
The structure-activity relationship of this compound is centered on the presence of an electrophilic α,β-unsaturated amide within its arylmethylidenepyrazolinone scaffold. This functional group is critical for its ability to inhibit the MDMX-p53 interaction, likely through a reversible covalent mechanism. While this compound represents a valuable tool compound for studying the biology of the p53-MDMX axis and a foundational scaffold for the design of novel inhibitors, its development into a clinical candidate would require significant medicinal chemistry efforts to enhance potency, improve selectivity, and mitigate potential off-target reactivity. The experimental protocols detailed in this guide provide a robust framework for the evaluation of future generations of MDMX inhibitors.
References
- 1. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]
In-Depth Technical Guide: The Complex Interplay of SJ-172550 with the p53 Tumor Suppressor Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of SJ-172550, a small molecule initially identified as a promising inhibitor of the MDMX-p53 protein-protein interaction. The primary aim of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's intended mechanism of action, the experimental evidence supporting its effects on the p53 tumor suppressor pathway, and critical subsequent findings that challenge its utility as a specific and stable chemical probe. This guide consolidates quantitative data, outlines detailed experimental protocols, and employs visualizations to illustrate key concepts, thereby offering a nuanced perspective on this compound for future research and development endeavors.
Introduction: Targeting the MDM2/MDMX-p53 Axis
The tumor suppressor protein p53 is a cornerstone of cellular defense against oncogenic transformation, orchestrating critical processes such as cell cycle arrest, apoptosis, and DNA repair.[1] In a significant portion of human cancers where p53 is not mutated, its tumor-suppressive functions are often abrogated by its principal negative regulators, MDM2 and its homolog MDMX (also known as MDM4).[2] These oncoproteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, promoting its proteasomal degradation.[3][4] Consequently, the disruption of the MDM2/MDMX-p53 interaction has emerged as a compelling therapeutic strategy to reactivate p53 in cancer cells. While several small molecule inhibitors targeting the MDM2-p53 interaction have advanced to clinical trials, the development of specific MDMX inhibitors has been more challenging.[2][5]
This compound was initially identified through a high-throughput screen as a small molecule inhibitor of the MDMX-p53 interaction, offering a potential tool to probe MDMX-specific functions and a lead compound for therapeutic development.[6] This guide delves into the scientific journey of this compound, from its initial characterization to subsequent studies that have cast doubt on its specificity and stability.
Intended Mechanism of Action of this compound
This compound was reported to function by directly binding to the p53-binding pocket of MDMX, thereby preventing the interaction between MDMX and p53.[6] This disruption was intended to liberate p53 from MDMX-mediated inhibition, leading to the activation of the p53 signaling pathway and subsequent p53-dependent cell death in cancer cells with wild-type p53 and amplified MDMX.[6][7]
Signaling Pathway
The intended effect of this compound on the p53 signaling pathway is illustrated in the diagram below. Under normal conditions, MDMX binds to and inhibits p53. This compound was designed to competitively inhibit this interaction, leading to the activation of p53 and its downstream targets.
Caption: Intended mechanism of this compound in reactivating the p53 pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro assays.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Assay Method | Target | Reference |
| EC50 | ~5 µM | Fluorescence Polarization | MDMX | [7] |
| IC50 | 0.84 µM | Fluorescence Polarization | MDMX | [2] |
| Kd | >13 µM | Isothermal Titration Calorimetry | MDMX | [8] |
Table 2: Cellular Activity
| Cell Line | Assay Type | Endpoint | Concentration | Result | Reference |
| Retinoblastoma | Viability Assay | Cell Death | Not specified | p53-dependent cell death | [7] |
| U2OS | Viability Assay | IC50 | 47 µM | Weak cytotoxic effect | [9] |
| Retinoblastoma | Immunofluorescence | p53 Activation | 20 µM | Increased p53 levels | [10] |
| Retinoblastoma | Immunofluorescence | Apoptosis Induction | 20 µM | Increased activated caspase-3 levels | [10] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Fluorescence Polarization (FP) Assay for MDMX-p53 Interaction
This assay was central to the initial discovery of this compound as an inhibitor of the MDMX-p53 interaction.
Caption: Workflow for the fluorescence polarization-based screening assay.
Protocol Overview:
-
Reagents: Recombinant human MDMX protein, a synthetic p53-derived peptide labeled with a fluorophore (e.g., FITC or Rhodamine), and this compound dissolved in DMSO.
-
Assay Buffer: A suitable buffer, for example, 20 mM Bis-Tris (pH 6.5), 200 mM NaCl, 0.01% Tween20, and 5% DMSO.[11]
-
Procedure: a. In a microplate, combine the recombinant MDMX protein and the fluorescently labeled p53 peptide. b. Add this compound at varying concentrations. c. Incubate the mixture to allow binding to reach equilibrium. d. Measure fluorescence polarization using a plate reader.
-
Principle: The large MDMX-p53 peptide complex tumbles slowly in solution, resulting in high fluorescence polarization. When this compound displaces the labeled peptide, the smaller, faster-tumbling free peptide results in a decrease in fluorescence polarization.
Cell Viability and Apoptosis Assays
Cell Lines: Retinoblastoma cell lines (e.g., WERI-Rb1, Y79) and other cancer cell lines with wild-type p53 (e.g., U2OS).
Protocol Overview:
-
Cell Culture: Culture cells in appropriate media and conditions.
-
Treatment: Seed cells in multi-well plates and treat with a range of this compound concentrations for a specified duration (e.g., 24-72 hours).
-
Viability Assessment:
-
MTT/MTS Assay: Add MTT or MTS reagent to the wells and incubate. Measure the absorbance of the resulting formazan product, which is proportional to the number of viable cells.
-
Resazurin Assay: Add resazurin solution and measure the fluorescence of the resorufin product.
-
-
Apoptosis Assessment (Immunofluorescence): a. Fix and permeabilize cells treated with this compound. b. Incubate with primary antibodies against activated caspase-3. c. Incubate with a fluorescently labeled secondary antibody. d. Visualize and quantify the fluorescence signal using a microscope or flow cytometer.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR measures the binding of an analyte (e.g., this compound or p53 peptide) to a ligand (e.g., MDMX) immobilized on a sensor chip in real-time.
Protocol Overview:
-
Chip Preparation: Immobilize recombinant MDMX protein onto an SPR sensor chip.
-
Binding Analysis: a. Flow a solution containing this compound over the chip surface at various concentrations. b. Monitor the change in the refractive index at the chip surface, which corresponds to the binding of this compound to MDMX. c. Flow buffer over the chip to measure the dissociation rate.
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (Kd).
Mass Spectrometry for Covalent Adduct Formation
Principle: Mass spectrometry can be used to determine the precise mass of a protein and detect any mass shifts due to the covalent binding of a small molecule.
Protocol Overview:
-
Incubation: Incubate recombinant MDMX protein with this compound.
-
Sample Preparation: Desalt the protein-compound mixture.
-
Mass Analysis: Analyze the sample using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).
-
Data Interpretation: Compare the mass of the treated MDMX with the untreated control. An increase in mass corresponding to the molecular weight of this compound indicates covalent adduct formation.
Critical Re-evaluation: Stability and Specificity of this compound
While the initial characterization of this compound was promising, subsequent in-depth studies have raised significant concerns about its suitability as a selective MDMX inhibitor.
Chemical Instability
A crucial finding is the inherent instability of this compound in aqueous solutions.[1] It has been demonstrated that this compound degrades in aqueous buffers, with nearly 50% degradation occurring within 3-4 hours at 37°C and pH 7.5.[1] The degradation product, a bis-adduct, was found to be inactive against MDMX.[1] This instability complicates the interpretation of experimental results, as the observed biological effects could be due to the parent compound, its degradation products, or a combination thereof.
Caption: Schematic representation of this compound's chemical instability.
Promiscuous Binding and Off-Target Effects
The presence of a Michael acceptor moiety in the structure of this compound raised concerns about its potential for non-specific covalent interactions with cellular nucleophiles.[1] Indeed, studies using an alkyne-tagged probe of this compound revealed extensive labeling of numerous cellular proteins, indicating promiscuous binding.[1] Furthermore, a cellular thermal shift assay (CETSA), a method to assess target engagement in cells, failed to show any stabilization of MDMX by this compound, questioning its primary intended on-target activity in a cellular context.[1]
These findings suggest that the observed cellular effects of this compound may not be solely due to the inhibition of the MDMX-p53 interaction but could be a result of off-target effects on a multitude of other cellular proteins.
In Vivo Data and Clinical Trial Status
To date, there is a conspicuous absence of published in vivo efficacy and pharmacokinetic data for this compound. This is likely a direct consequence of the unfavorable physicochemical properties of the compound, namely its instability and promiscuity, which would hinder its development as a clinical candidate. A thorough search of clinical trial registries (e.g., ClinicalTrials.gov) reveals no registered clinical trials for this compound. While other MDM2 and dual MDM2/MDMX inhibitors are in various stages of clinical development, this compound has not progressed to this stage.[3][5]
Conclusion and Future Perspectives
This compound was initially heralded as a significant breakthrough in the quest for small molecule inhibitors of MDMX. The early data suggested a clear mechanism of action involving the reactivation of the p53 tumor suppressor pathway. However, this technical guide highlights the critical importance of rigorous physicochemical and pharmacological profiling of chemical probes. Subsequent research has revealed that this compound suffers from significant chemical instability and promiscuous binding to a wide range of cellular proteins. These findings cast considerable doubt on its utility as a selective tool to study MDMX biology and have likely precluded its further development as a therapeutic agent.
References
- 1. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 3. The p53/MDM2/MDMX-targeted therapies—a clinical synopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. massivebio.com [massivebio.com]
- 6. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for SJ-172550: An MDMX-p53 Interaction Inhibitor
Introduction
SJ-172550 is a small molecule inhibitor that targets the interaction between the p53 tumor suppressor protein and its negative regulator, MDMX (also known as MDM4).[1][2][3] In many human cancers with wild-type p53, the p53 pathway is suppressed through the overexpression of MDM2 or MDMX.[1] this compound acts by binding to the p53-binding pocket of MDMX, preventing p53 from being sequestered and thereby reactivating its tumor-suppressive functions, such as inducing apoptosis.[2][4]
Mechanism of Action
The mechanism of this compound is complex. It forms a covalent but reversible complex with MDMX, which locks the protein into a conformation that is unable to bind p53.[1][2] This reversible covalent interaction is thought to involve the reaction of its α,β-unsaturated amide functional group with sulfhydryl groups on MDMX.[1] By disrupting the MDMX-p53 interaction, this compound stabilizes p53, leading to the activation of downstream signaling pathways that result in p53-dependent cell death, particularly in cancer cells with MDMX amplification.[1][3] Studies have shown its effects are additive when used in combination with MDM2 inhibitors like nutlin-3a.[2][3]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in biochemical assays.
| Assay Type | Target | Metric | Value (µM) | Reference |
| MDMX-p53 Peptide Binding | MDMX | EC₅₀ | ~5 | [1][2][5] |
| MDMX-p53 Peptide Binding | MDMX | IC₅₀ | 3 | [1] |
| MDMX-p53 Interaction (Comparison) | MDMX | EC₅₀ | ~30 | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and general experimental workflows for evaluating this compound.
Caption: p53-MDMX signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: MDMX-p53 Fluorescence Polarization (FP) Binding Assay
This protocol is designed to measure the ability of this compound to inhibit the binding of a fluorescently labeled p53-derived peptide to the MDMX protein.
Materials:
-
Recombinant human MDMX protein
-
Fluorescently labeled p53 peptide (e.g., FITC-p53 peptide)
-
Assay Buffer: 20 mM Bis-Tris (pH 6.5), 200 mM NaCl, 0.01% Tween20[1]
-
This compound stock solution in DMSO
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1-5%.[1]
-
Reaction Setup:
-
Add MDMX protein to each well to a final concentration optimized for the assay window (e.g., 50-100 nM).
-
Add the diluted this compound or DMSO vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to MDMX.
-
-
Binding Initiation: Add the fluorescently labeled p53 peptide to each well to a final concentration typically at or below its Kd for MDMX (e.g., 10-20 nM).
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Measure fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate filters for the fluorophore.
-
Data Analysis:
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.[1]
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol assesses the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Retinoblastoma or other cancer cell lines with wild-type p53 (e.g., SJSA-1, RS4;11)[6]
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the viability percentage against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Protocol 3: Apoptosis Detection by Immunofluorescence
This protocol visualizes apoptosis by detecting activated caspase-3 in cells treated with this compound.[3]
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibody: Rabbit anti-active Caspase-3
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat the cells with this compound (e.g., 20 µM) or DMSO for 20-24 hours.[3]
-
Fixation: Wash the cells twice with ice-cold PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash twice with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with the primary anti-active Caspase-3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Green fluorescence indicates cells positive for active caspase-3 (apoptotic cells), and blue fluorescence indicates cell nuclei.
Protocol 4: Western Blotting for p53 Pathway Activation
This protocol is used to detect changes in the protein levels of p53 and its transcriptional target, p21, following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors[7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-p21, anti-β-actin) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to the loading control (β-actin). An increase in p53 and p21 levels indicates pathway activation.
-
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | E1/E2/E3 Enzyme | Mdm2 | TargetMol [targetmol.com]
- 6. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: Optimal Concentration of SJ-172550 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ-172550 is a small molecule inhibitor of Mouse Double Minute X (MDMX), a key negative regulator of the p53 tumor suppressor. By binding to the p53-binding pocket of MDMX, this compound disrupts the MDMX-p53 interaction, leading to the stabilization and activation of p53.[1] This activation of the p53 pathway can induce cell cycle arrest and apoptosis in cancer cells that retain wild-type p53 and have amplified MDMX expression, such as in retinoblastoma.[1] The compound has a reported EC50 of approximately 5 µM in biochemical assays for competing with wild-type p53 peptide binding to MDMX.[2] Understanding the optimal concentration of this compound is critical for designing effective in vitro experiments to study its anticancer effects.
Mechanism of Action
This compound's mechanism of action centers on the reactivation of the p53 signaling pathway. In many cancers, p53 is suppressed by overexpression of its negative regulators, MDM2 and MDMX. This compound specifically targets MDMX, forming a reversible covalent complex that locks MDMX in a conformation unable to bind to p53.[2] This releases p53 from inhibition, allowing it to accumulate in the nucleus, where it acts as a transcription factor to upregulate target genes such as CDKN1A (p21) and PUMA. The activation of p21 leads to cell cycle arrest, while PUMA activation can initiate apoptosis.
Data Presentation: In Vitro Efficacy of this compound
While comprehensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, the following table summarizes available and relevant data points. Researchers are encouraged to determine the precise IC50 for their specific cell line of interest using the protocols provided below.
| Compound | Assay Type | Cell Line(s) | Reported Concentration/EC50/IC50 | Reference |
| This compound | Biochemical (Peptide Binding) | N/A | ~5 µM (EC50) | [2] |
| This compound | Cell-based (Immunofluorescence) | Retinoblastoma, ML-1 leukemia | 20 µM (for 20h treatment) | N/A |
| Nutlin-3a (MDM2 inhibitor) | Biochemical (Peptide Binding) | N/A | ~20.1 µM (EC50 for MDMX) | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of interest (e.g., retinoblastoma, breast cancer)
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of p53 and p21 Activation
This protocol is for assessing the activation of the p53 pathway by this compound through the detection of p53 and its downstream target p21.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-p21, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., IC50, 2x IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Signal Detection:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control (GAPDH or β-actin).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the optimal concentration and cellular effects of this compound.
Conclusion
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Based on its biochemical activity, a starting concentration range of 1-50 µM for in vitro cell-based assays is recommended. It is crucial for researchers to empirically determine the IC50 value in their model system using standardized assays such as the MTT or resazurin-based viability assays. Subsequent experiments to probe the mechanism of action, such as Western blotting for p53 pathway activation, should be performed at concentrations around the determined IC50 value to ensure relevant biological effects. These application notes and protocols provide a framework for the effective use of this compound in cancer research.
References
Application Notes and Protocols for SJ-172550 in Retinoblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoblastoma, the most common intraocular malignancy in children, is frequently characterized by the overexpression of MDMX (also known as MDM4), a key negative regulator of the p53 tumor suppressor protein. In retinoblastoma cells with wild-type p53, the inhibition of the MDMX-p53 interaction presents a promising therapeutic strategy to reactivate the p53 pathway and induce apoptosis. SJ-172550 is a small molecule inhibitor designed to specifically target the p53-binding pocket of MDMX.[1][2] By disrupting the MDMX-p53 interaction, this compound liberates p53 from its negative regulation, leading to the activation of downstream p53 target genes and ultimately, p53-dependent apoptosis in retinoblastoma cells.[1][3]
These application notes provide a comprehensive overview of the use of this compound in retinoblastoma cell lines, including its mechanism of action, protocols for key in vitro experiments, and a summary of its effects on cell viability, apoptosis, and the cell cycle.
Mechanism of Action
This compound is a reversible inhibitor that binds to the p53-binding pocket of the MDMX protein.[1][2] This binding event physically obstructs the interaction between MDMX and p53. In retinoblastoma cells where the p53 pathway is suppressed due to high levels of MDMX, this compound restores p53 function. The reactivated p53 can then transcriptionally activate its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). The EC50 for the inhibition of the MDMX-p53 interaction by this compound is approximately 5 µM.[3]
Data Presentation
The following tables summarize the expected quantitative data from key experiments with this compound in retinoblastoma cell lines such as WERI-Rb1 and Y79. Note: Specific quantitative data for this compound is limited in publicly available literature; the following tables are presented as a template for expected results based on the known mechanism of action and data from similar compounds like Nutlin-3a.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Treatment Duration (hours) |
| WERI-Rb1 | Data not available | 72 |
| Y79 | Data not available | 72 |
Table 2: Induction of Apoptosis
| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) | Treatment Duration (hours) |
| WERI-Rb1 | 0 (Control) | Baseline | 48 |
| 5 | Expected Increase | 48 | |
| 10 | Expected Further Increase | 48 | |
| Y79 | 0 (Control) | Baseline | 48 |
| 5 | Expected Increase | 48 | |
| 10 | Expected Further Increase | 48 |
Table 3: Cell Cycle Analysis
| Cell Line | This compound Conc. (µM) | % G1 Phase | % S Phase | % G2/M Phase | Treatment Duration (hours) |
| WERI-Rb1 | 0 (Control) | Baseline | Baseline | Baseline | 24 |
| 10 | Expected Increase | Expected Decrease | No significant change | 24 | |
| Y79 | 0 (Control) | Baseline | Baseline | Baseline | 24 |
| 10 | Expected Increase | Expected Decrease | No significant change | 24 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on retinoblastoma cell lines.
Materials:
-
Retinoblastoma cell lines (e.g., WERI-Rb1, Y79)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed retinoblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in retinoblastoma cells treated with this compound.
Materials:
-
Retinoblastoma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed retinoblastoma cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of retinoblastoma cells.
Materials:
-
Retinoblastoma cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed retinoblastoma cells and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for detecting changes in the protein levels of key components of the p53 pathway.
Materials:
-
Retinoblastoma cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Conclusion
This compound represents a targeted therapeutic approach for retinoblastoma by specifically inhibiting the MDMX-p53 interaction. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant retinoblastoma cell line models. Further studies are warranted to fully elucidate its therapeutic potential and to generate comprehensive quantitative data on its anti-tumor activity. The additive effect observed when combined with MDM2 inhibitors suggests that dual targeting of both MDM2 and MDMX could be a particularly effective strategy for treating retinoblastoma.[1]
References
Application Notes and Protocols: SJ-172550 and Nutlin-3a Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data and protocols for the combination therapy of SJ-172550 and nutlin-3a. This combination targets the p53 tumor suppressor pathway by inhibiting its two key negative regulators, MDMX and MDM2.
Mechanism of Action
This compound is a small molecule that inhibits the interaction between p53 and MDMX (also known as HDMX or MDM4)[1][2]. It binds to the p53-binding pocket of MDMX, thereby preventing the degradation of p53. Nutlin-3a is a well-characterized MDM2 inhibitor that occupies the p53-binding pocket of MDM2, disrupting the p53-MDM2 interaction and leading to the stabilization and activation of p53[3][4][5]. The dual inhibition of both MDMX and MDM2 is hypothesized to produce a more robust activation of the p53 pathway, potentially leading to enhanced anti-tumor effects.
Signaling Pathway
The combination of this compound and nutlin-3a targets the p53 signaling pathway at two critical points. By inhibiting both MDM2 and MDMX, the negative regulation of p53 is lifted, leading to p53 accumulation and activation. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence.
Quantitative Data Summary
The publicly available data on the combination of this compound and nutlin-3a is limited and presents some conflicting findings. While some sources suggest an additive effect, at least one study in a specific cell line did not observe synergy.
Table 1: In Vitro Efficacy of this compound and Nutlin-3a Combination
| Cell Line | Compound(s) | Concentration | Effect | Source |
| U2OS (osteosarcoma) | This compound | 10 µM | Did not alter sensitivity to Nutlin-3a | [2] |
| U2OS (osteosarcoma) | This compound + Nutlin-3a | Not specified | No synergistic effect observed in 72h cell viability assay | [2] |
| Retinoblastoma cells | This compound + Nutlin-3a | Not specified | Additive effect in killing cells | [1][2] |
Table 2: IC50 Values for this compound
| Cell Line | IC50 (µM) | Assay | Source |
| Weri1 (retinoblastoma) | ~5 | Not specified | [2] |
| U2OS (osteosarcoma) | 47 | 72h cell viability assay | [2] |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is for determining the effect of this compound and nutlin-3a, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Nutlin-3a (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and nutlin-3a in complete medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the compounds (single agents or combinations). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values for single agents and evaluate the combination effect using methods such as the combination index (CI).
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro combination of this compound and nutlin-3a.
Discussion and Future Directions
The combination of this compound and nutlin-3a represents a rational approach to robustly activate the p53 pathway. However, the limited and somewhat contradictory preclinical data highlight the need for further investigation. Future studies should aim to:
-
Evaluate the combination in a broader panel of cancer cell lines with varying p53, MDM2, and MDMX status.
-
Utilize different experimental models, including 3D cultures and in vivo xenograft models, to better assess the therapeutic potential.
-
Conduct detailed mechanistic studies to understand the molecular consequences of dual MDM2/MDMX inhibition and to clarify whether the interaction is synergistic, additive, or context-dependent.
-
Explore potential biomarkers that could predict sensitivity to this combination therapy.
These application notes are intended to serve as a starting point for researchers interested in exploring the therapeutic potential of co-targeting MDM2 and MDMX. All experiments should be conducted with appropriate controls and validated in relevant biological systems.
References
- 1. Activation of P53 Via Nutlin-3a Reveals Role for P53 In ROS Signaling During Cardiac Differentiation of hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of SJ-172550 Stock Solution
Introduction
SJ-172550 is a potent and selective small molecule inhibitor of Mouse Double Minute X (MDMX), also known as MDM4.[1][2] It functions by binding to the p53-binding pocket of MDMX, thereby disrupting the MDMX-p53 protein-protein interaction.[2][3][4] This inhibition releases the p53 tumor suppressor from negative regulation, allowing it to activate downstream pathways leading to cell cycle arrest and apoptosis.[2][5][6] this compound has been identified as the first small molecule inhibitor of MDMX and is a valuable tool for studying the p53 pathway in cancer research, particularly in tumors with MDMX amplification.[1][2] The mechanism involves the formation of a reversible, covalent complex with MDMX.[4][7]
These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions for use in biological research.
Data Presentation
The physicochemical properties of this compound are summarized in the table below. This information is critical for accurate preparation of stock solutions and for experimental design.
| Property | Value |
| Molecular Formula | C₂₂H₂₁ClN₂O₅ |
| Molecular Weight | 428.87 g/mol [1][2][4] |
| Appearance | Crystalline solid[5], Orange solid[4] |
| Purity | >98% |
| Solubility | DMSO: ≥27.55 mg/mL; various sources report up to 86 mg/mL (200.52 mM)[1][5]Water: Insoluble[1][5]Ethanol: Insoluble[1][5] |
| EC₅₀ | ~2.3 µM - 5 µM for inhibiting MDMX-p53 interaction[2][3][5] |
| Storage (Solid Powder) | 3 years at -20°C[1][4] |
| Storage (Stock Solution) | 1 year at -80°C in solvent1 month at -20°C in solvent[1] |
Experimental Protocols
1. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2. Safety Precautions
-
This compound is a bioactive molecule. Handle with care in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid direct contact with skin and eyes.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information before handling.
3. Protocol for Preparing a 10 mM Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for in vitro studies. Adjust calculations as needed for different desired concentrations.
Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (MW = 428.87 g/mol ).
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x MW ( g/mol ) / 1000
For 1 mL of a 10 mM stock solution: Mass (mg) = 1 mL x 10 mM x 428.87 / 1000 = 4.29 mg
Step-by-Step Procedure:
-
Weighing: Carefully weigh out 4.29 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the tube containing the powder. Using fresh DMSO is recommended as absorbed moisture can reduce the solubility of the compound.[1]
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) or sonication can aid dissolution if necessary.[4] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
4. Storage and Stability Protocol
Proper storage is essential to maintain the activity of the this compound stock solution.
-
Long-term Storage: Store the aliquoted stock solutions at -80°C for up to one year.[1]
-
Short-term Storage: For frequent use, aliquots can be stored at -20°C for up to one month.[1]
-
Handling: When ready to use, thaw a single aliquot at room temperature. Avoid repeated freeze-thaw cycles. Discard any unused portion of the thawed aliquot if not used within a short period. It is not recommended to store the solution for long periods after preparation.[5]
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action for this compound within the p53 signaling pathway. Under normal conditions, MDMX binds to and inhibits the p53 tumor suppressor. This compound inhibits MDMX, releasing p53 to perform its functions, such as inducing apoptosis.
Caption: Mechanism of this compound action on the MDMX-p53 pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | E1/E2/E3 Enzyme | Mdm2 | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. Regulation of p53 stability by Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application of SJ-172550 in High-Throughput Screening for the Discovery of MDMX-p53 Interaction Inhibitors
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, primarily by inducing cell cycle arrest or apoptosis in response to cellular stress. The activity of p53 is tightly regulated by its negative regulators, MDM2 and MDMX (also known as MDM4). Overexpression of MDMX is a common mechanism for p53 inactivation in various human cancers. Therefore, the disruption of the MDMX-p53 protein-protein interaction (PPI) presents a promising therapeutic strategy for reactivating p53 and treating cancer.
SJ-172550 is a small molecule inhibitor that targets the p53-binding pocket of MDMX.[1][2] It was identified through high-throughput screening (HTS) and has been shown to effectively displace p53 from MDMX, leading to the activation of the p53 pathway and subsequent apoptosis in cancer cells with amplified MDMX expression.[3] Notably, this compound acts through a reversible covalent mechanism, forming a transient complex with MDMX that alters its conformation, rendering it unable to bind to p53.[1][4] This application note provides detailed protocols for utilizing this compound as a reference compound in high-throughput screening campaigns aimed at identifying novel inhibitors of the MDMX-p53 interaction.
Data Presentation
The following table summarizes the key quantitative data for this compound and a comparative compound, Nutlin-3a, which is a well-known MDM2 inhibitor with weaker activity against MDMX.
| Compound | Target | Assay Type | EC50/IC50 | Cell Line | Effect |
| This compound | MDMX-p53 | Fluorescence Polarization | ~5 µM | - | Inhibition of MDMX-p53 interaction[1][4] |
| This compound | MDMX | Cell-based | 20 µM | Retinoblastoma cells, ML-1 leukemia cells | p53 activation, Caspase-3 activation[2] |
| Nutlin-3a | MDM2-p53 | - | - | - | Potent MDM2 inhibitor |
| Nutlin-3a | MDMX-p53 | Fluorescence Polarization | ~30 µM | - | Weak inhibition of MDMX-p53 interaction[4] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the p53 signaling pathway.
Caption: Mechanism of this compound action.
Experimental Protocols
This section details the protocols for a primary high-throughput screening assay to identify inhibitors of the MDMX-p53 interaction and a secondary cell-based assay to validate the hits.
Primary Screen: Fluorescence Polarization (FP) Assay
This biochemical assay measures the disruption of the MDMX-p53 interaction. A fluorescently labeled p53-derived peptide is used as a probe. When bound to the larger MDMX protein, the probe's rotation is slower, resulting in a high fluorescence polarization signal. Small molecule inhibitors that disrupt this interaction will cause the release of the fluorescent peptide, leading to faster rotation and a decrease in the polarization signal.
Materials:
-
Recombinant human MDMX protein
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled)
-
Assay Buffer: 20 mM Bis-Tris (pH 6.5), 200 mM NaCl, 0.01% Tween-20
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound and test compounds in 100% DMSO.
-
Using an acoustic dispenser or a liquid handler, dispense a small volume (e.g., 100 nL) of each compound into the wells of a 384-well plate. For the controls, dispense DMSO alone.
-
-
Reagent Preparation:
-
Prepare a 2X solution of MDMX protein in Assay Buffer.
-
Prepare a 2X solution of the fluorescently labeled p53 peptide in Assay Buffer.
-
-
Assay Procedure:
-
Add the 2X MDMX protein solution to all wells containing the compounds and the DMSO controls.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-protein interaction.
-
Add the 2X fluorescently labeled p53 peptide solution to all wells. The final concentration of the p53 peptide should be in the low nanomolar range and the MDMX concentration should be at or near the Kd of the interaction.
-
Mix the plate gently by shaking.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) where FP_sample is the fluorescence polarization of the test compound, FP_min is the average polarization of the positive control (e.g., a high concentration of unlabeled p53 peptide or this compound), and FP_max is the average polarization of the DMSO control.
-
Compounds showing significant inhibition (e.g., >50%) are considered primary hits.
Caption: Fluorescence Polarization Assay Workflow.
Secondary Screen: Cell-Based Immunofluorescence Assay for p53 Activation and Apoptosis
This assay validates the activity of the primary hits in a cellular context. The activation of p53 and the induction of apoptosis (measured by activated caspase-3) are assessed in a cancer cell line that overexpresses MDMX (e.g., retinoblastoma cell lines like WERI-Rb1 or Y79).
Materials:
-
MDMX-overexpressing cancer cell line
-
Complete cell culture medium
-
Primary antibodies: anti-p53 and anti-activated caspase-3
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
96-well imaging plates
-
High-content imaging system
Protocol:
-
Cell Seeding:
-
Seed the MDMX-overexpressing cells into a 96-well imaging plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the hit compounds and this compound (as a positive control) for a specified period (e.g., 24 hours). Include a DMSO-treated well as a negative control.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate the cells with primary antibodies against p53 and activated caspase-3 overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear intensity of p53 and the cytoplasmic intensity of activated caspase-3 using image analysis software.
-
Data Analysis:
-
Determine the dose-dependent increase in nuclear p53 levels and activated caspase-3 levels for each compound.
-
Compare the efficacy of the hit compounds to that of this compound.
References
- 1. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fluorescent-based high-throughput screening assay for small molecules that inhibit the interaction of MdmX with p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Demonstrating the Disruption of the p53-MDMX Interaction by SJ-172550 using Co-immunoprecipitation
Introduction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis. Its activity is tightly regulated by two negative regulators, MDM2 and MDMX (also known as MDM4). While MDM2 primarily targets p53 for proteasomal degradation, MDMX inhibits the transcriptional activity of p53. Overexpression of MDMX is observed in various human cancers, making the p53-MDMX interaction a key target for therapeutic intervention. SJ-172550 is a potent and selective small molecule inhibitor designed to disrupt the p53-MDMX interaction, thereby reactivating p53's tumor-suppressive functions.
These application notes provide a detailed protocol for utilizing co-immunoprecipitation (Co-IP) followed by Western blotting to demonstrate and quantify the efficacy of this compound in disrupting the p53-MDMX protein-protein interaction in a cellular context.
Principle of the Assay
Co-immunoprecipitation is a powerful technique to study protein-protein interactions. In this assay, an antibody targeting a specific protein ("bait," e.g., MDMX) is used to pull down the entire protein complex from a cell lysate. The presence of interacting proteins ("prey," e.g., p53) is then detected by Western blotting.
To assess the effect of this compound, cells are treated with the compound prior to lysis. If this compound successfully disrupts the p53-MDMX interaction, the amount of p53 co-immunoprecipitated with MDMX will be significantly reduced in a dose-dependent manner compared to untreated or vehicle-treated control cells.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the negative regulation of p53 by MDMX and the mechanism of action for this compound.
Caption: p53-MDMX interaction and its disruption by this compound.
Quantitative Data Summary
The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) for the disruption of the p53-MDMX interaction. This is typically achieved by performing the Co-IP experiment with a range of this compound concentrations and quantifying the p53 band intensity from the Western blot.
| Parameter | Reported Value | Assay Type |
| This compound IC50 | ~ 50-100 nM | Co-immunoprecipitation in cells |
| Binding Affinity (Kd) | ~ 2.5 nM | Isothermal Titration Calorimetry (ITC) |
Note: The IC50 value can vary depending on the cell line, experimental conditions, and treatment duration.
Experimental Workflow
The diagram below outlines the major steps in the co-immunoprecipitation protocol to assess the efficacy of this compound.
Caption: Workflow for Co-IP to test this compound efficacy.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: A human cancer cell line with wild-type p53 and high MDMX expression (e.g., SJSA-1, WERI-Rb-1).
-
Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Control: Vehicle control (DMSO).
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Primary Antibodies:
-
Rabbit anti-MDMX (for immunoprecipitation and Western blot)
-
Mouse anti-p53 (DO-1 clone is recommended for Western blot)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-mouse IgG
-
HRP-conjugated anti-rabbit IgG
-
-
Protein A/G Magnetic Beads or Agarose Beads.
-
Wash Buffer: Co-IP Lysis Buffer or a buffer with lower detergent concentration (e.g., 0.1% Triton X-100).
-
Elution Buffer: 2x Laemmli sample buffer.
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blotting reagents.
Protocol Steps
1. Cell Culture and Treatment
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be 0 nM (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.
-
Aspirate the old medium and treat the cells with the prepared this compound concentrations. Include a DMSO vehicle control.
-
Incubate the cells for a predetermined time (e.g., 4-6 hours).
2. Cell Lysis
-
After treatment, place the dishes on ice and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay). Normalize all samples to the same protein concentration (e.g., 1 mg/mL).
-
Save a small aliquot (20-30 µL) of each lysate as an "Input" control.
3. Immunoprecipitation
-
To 500 µg - 1 mg of total protein lysate, add 2-4 µg of the primary antibody (anti-MDMX).
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Optional Pre-clearing Step: Before adding the primary antibody, you can pre-clear the lysate by incubating it with Protein A/G beads for 1 hour at 4°C and then centrifuging to remove non-specifically bound proteins.
4. Immune Complex Capture
-
Add 20-30 µL of pre-washed Protein A/G bead slurry to each sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
5. Washing
-
Pellet the beads using a magnetic rack or by centrifugation (500 x g for 1 minute).
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
6. Elution
-
Resuspend the beads in 30-40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
7. Western Blotting and Detection
-
Load the eluted samples (the IP fraction) and the saved "Input" samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p53 and anti-MDMX) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results
-
Input Lanes: Should show consistent levels of p53 and MDMX across all treatment conditions, confirming equal protein loading.
-
IP: MDMX / IB: MDMX: Should show a strong band in all IP lanes, confirming that MDMX was successfully immunoprecipitated.
-
IP: MDMX / IB: p53: In the vehicle control lane (0 nM this compound), a band for p53 should be visible, confirming the baseline p53-MDMX interaction. The intensity of this p53 band should decrease as the concentration of this compound increases, demonstrating the disruption of the interaction.
In vivo studies using SJ-172550 in mouse models
Application Notes and Protocols: SJ-172550
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive searches for in vivo studies using this compound in mouse models did not yield specific experimental data or protocols. The available literature primarily focuses on the in vitro characterization and mechanism of action of this compound. Therefore, the following application notes and protocols are based on the available in vitro findings.
Introduction
This compound is a small molecule inhibitor identified through high-throughput screening for its ability to disrupt the interaction between MDMX (also known as MDM4) and the tumor suppressor protein p53.[1][2] In many cancers with wild-type p53, the p53 pathway is suppressed by the overexpression of its negative regulators, MDM2 and MDMX.[1][3] By inhibiting the MDMX-p53 interaction, this compound aims to reactivate p53, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells.[2]
Mechanism of Action
This compound functions by binding to MDMX, which prevents MDMX from binding to and inhibiting p53.[2] The precise mechanism has been described as complex, with evidence suggesting it can form a reversible covalent complex with MDMX, locking it in a conformation that is unable to bind to p53.[1][4] This disruption of the MDMX-p53 interaction leads to the stabilization and activation of p53. Activated p53 can then transcriptionally activate its target genes, resulting in p53-dependent cell death in cancer cells with amplified MDMX, such as retinoblastoma.[1][2] Some studies suggest that this compound may also interact with cellular nucleophiles in a nonspecific manner and that its stability in aqueous buffers can be a concern.[5]
Signaling Pathway
The following diagram illustrates the targeted signaling pathway of this compound.
Caption: this compound inhibits MDMX, leading to p53 activation and downstream cellular responses.
Quantitative Data from In Vitro Studies
The following table summarizes the quantitative data for this compound and the related compound nutlin-3a from biochemical and cell-based assays.
| Compound | Assay Type | Target | EC50 (µM) | Cell Line | Notes |
| This compound | p53 Peptide Competition Assay | MDMX | ~ 5 | N/A | Competes with wild-type p53 peptide for binding to MDMX.[1] |
| Nutlin-3a | p53 Peptide Competition Assay | MDMX | ~ 30 | N/A | Shows weaker inhibition of the MDMX-p53 interaction compared to this compound.[1] |
| This compound | Cell Viability Assay | MDMX | 20 (used concentration) | Weri1, RB355 (Retinoblastoma) | Caused p53-dependent cell death.[2] |
| This compound + Nutlin-3a | Isobologram Analysis | MDMX/MDM2 | Additive | Weri1 (Retinoblastoma) | The combination shows an additive cytotoxic effect.[2] |
Experimental Protocols: In Vitro
Protocol 1: Cell Viability Assay in Retinoblastoma Cell Lines
This protocol is designed to assess the effect of this compound on the viability of retinoblastoma cells that overexpress MDMX.
1. Cell Culture:
-
Culture Weri1 or RB355 retinoblastoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal dose. A concentration of 20 µM has been previously used.[2]
3. Experimental Procedure:
-
Seed the retinoblastoma cells in a 96-well plate at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
For combination studies, treat cells with this compound and an MDM2 inhibitor like nutlin-3a at various ratios.[2]
-
Incubate the plates for a defined period, for instance, 20 hours.[2]
4. Viability Assessment (Example using Resazurin Assay): [6]
-
After the incubation period, add a resazurin-based solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
For combination studies, an isobologram analysis can be performed to determine if the effects are synergistic, additive, or antagonistic.[2]
Protocol 2: Immunofluorescence for p53 Activation and Apoptosis
This protocol allows for the visualization of p53 activation and apoptosis induction following treatment with this compound.
1. Cell Treatment:
-
Grow Weri1 or RB355 cells on coverslips in a 24-well plate.
-
Treat the cells with this compound (e.g., 20 µM) for 20 hours.[2] Include appropriate controls.
2. Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with primary antibodies against p53 and activated caspase-3.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
3. Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Analyze the images to assess the levels and localization of p53 and activated caspase-3.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
Caption: A general workflow for the in vitro testing of this compound.
Summary and Future Directions
This compound is a promising inhibitor of the MDMX-p53 interaction with demonstrated in vitro efficacy in inducing p53-dependent cell death in cancer cells overexpressing MDMX. The provided protocols offer a framework for researchers to further investigate its cellular effects. However, the reported instability of the compound may present challenges for its development and in vivo application.[5] Future studies could focus on optimizing the chemical scaffold of this compound to improve its stability and pharmacokinetic properties, which would be a prerequisite for conducting meaningful in vivo studies in mouse models.
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 [ouci.dntb.gov.ua]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing SJ-172550 aggregation in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the aggregation of the MDMX inhibitor, SJ-172550, in aqueous buffers.
Troubleshooting Guide: Preventing this compound Aggregation
Researchers may encounter aggregation of this compound, a known issue that can impact experimental results.[1][2][3][4][5][6] This guide provides a systematic approach to troubleshoot and mitigate this problem.
Problem: Precipitate observed in the this compound solution or inconsistent results in bioassays.
Potential Cause: Aggregation of the hydrophobic this compound molecule in the aqueous buffer.[1][3][4]
Solutions:
Follow the decision-making workflow below to identify the optimal buffer conditions for your experiment.
Figure 1: Troubleshooting workflow for this compound aggregation.
Step 1: Initial Stock Solution Preparation
Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.[1][7]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Sonication may be required to fully dissolve the compound.[1]
Step 2: Aqueous Buffer Optimization
The composition of the aqueous buffer is critical in preventing aggregation. Systematically evaluate the following parameters:
a) pH Adjustment:
-
Recommendation: Perform a pH screen from pH 6.0 to 8.0, in increments of 0.5 pH units.
-
Caution: Be mindful of the pH stability of your target protein and the compound itself. This compound instability increases over time in aqueous buffers.[3]
b) Ionic Strength Modification:
Salt concentration can influence hydrophobic interactions that lead to aggregation.[8][9]
-
Recommendation: Test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl or KCl).
c) Addition of Excipients:
Excipients can enhance the solubility of hydrophobic compounds.[10][11][12][13]
| Excipient Type | Examples | Recommended Starting Concentration | Mechanism of Action |
| Surfactants | Tween® 20, Polysorbate 80 | 0.01% - 0.1% (v/v) | Form micelles to encapsulate hydrophobic molecules.[13] |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | 1-10 mM | Form inclusion complexes with hydrophobic drugs.[14][15] |
| Polymers | Polyethylene glycol (PEG) | 1% - 5% (w/v) | Increase solvent viscosity and prevent aggregation.[12] |
| Co-solvents | Glycerol, Ethanol | 2% - 10% (v/v) | Reduce the polarity of the aqueous buffer. |
Step 3: Methods for Detecting and Quantifying Aggregation
It is essential to have reliable methods to assess the level of aggregation after each optimization step.
a) Dynamic Light Scattering (DLS):
DLS is a rapid and sensitive technique for measuring the size distribution of particles in a solution.[16][17][18][19][20][21]
-
Principle: Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Larger particles move more slowly, resulting in slower fluctuations.[21]
-
Interpretation: A monodisperse sample (no aggregation) will show a single, narrow peak corresponding to the monomeric compound. The presence of larger species or a high polydispersity index (PDI) indicates aggregation.[21]
b) Size Exclusion Chromatography (SEC):
SEC separates molecules based on their hydrodynamic radius.[22][23][24][25][26]
-
Principle: Molecules are passed through a column packed with porous beads. Larger molecules (aggregates) are excluded from the pores and elute first, while smaller molecules (monomers) enter the pores and have a longer retention time.[24][25]
-
Interpretation: A successful formulation will show a single, sharp peak corresponding to the monomeric this compound. The presence of peaks in the void volume or multiple earlier-eluting peaks is indicative of aggregation.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
-
Sample Preparation:
-
Prepare this compound in the desired aqueous buffer at the final working concentration.
-
Filter the buffer using a 0.22 µm filter to remove any dust or particulate matter.
-
Centrifuge the final this compound solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any large, insoluble aggregates.[27]
-
Carefully transfer the supernatant to a clean, dust-free DLS cuvette.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).[27]
-
-
Data Acquisition:
-
Place the cuvette in the instrument.
-
Set the data acquisition parameters (e.g., number of acquisitions, duration).
-
Initiate the measurement.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution and polydispersity index (PDI).
-
Compare the results for this compound in different buffer conditions.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Oligomer and Aggregate Detection
-
System Preparation:
-
Equilibrate the SEC column and HPLC system with the mobile phase (the aqueous buffer being tested). Ensure a stable baseline.
-
-
Sample Preparation:
-
Prepare this compound in the mobile phase at the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject the sample onto the equilibrated SEC column.
-
Run the chromatogram at a constant flow rate.
-
Monitor the elution profile using a UV detector at a wavelength where this compound absorbs.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of peaks.
-
A single, late-eluting peak corresponds to the monomeric compound.
-
Peaks eluting earlier, especially near the void volume of the column, indicate the presence of soluble aggregates or oligomers.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound is a small molecule inhibitor of the p53-MDMX interaction.[1][2] It is a hydrophobic molecule, which means it has poor solubility in water-based (aqueous) buffers. This hydrophobicity drives the molecules to associate with each other to minimize their contact with water, leading to the formation of aggregates.[9] The stability of this compound in aqueous solution is also a concern, as it has been shown to degrade over time.[3]
Q2: I see a precipitate in my this compound solution. What should I do?
A2: A visible precipitate is a clear sign of aggregation and poor solubility. Refer to the troubleshooting guide above. The first step is to ensure you are preparing your initial stock solution in 100% DMSO at a high concentration. When diluting into your aqueous buffer, do so with vigorous mixing. If precipitation persists, you will need to optimize your aqueous buffer by adjusting the pH, ionic strength, or adding solubility-enhancing excipients.
Q3: My DLS results show a high polydispersity index (PDI). What does this mean?
A3: A high PDI indicates that your sample contains a wide range of particle sizes, which is a strong indicator of aggregation.[21] A monodisperse sample with a single particle size will have a very low PDI. You should aim to find buffer conditions that result in a low PDI and a particle size consistent with the monomeric form of this compound.
Q4: Can I use sonication to redissolve aggregated this compound?
A4: Sonication can be used to help dissolve the initial stock solution in DMSO.[1] However, for an aggregated solution in an aqueous buffer, sonication may only temporarily break up the aggregates, which could reform over time. It is better to address the root cause of the aggregation by optimizing the buffer formulation.
Q5: Are there any alternatives to this compound if I cannot resolve the aggregation issues?
A5: The development of MDMX inhibitors has been challenging, and some studies have raised concerns about the stability and promiscuous binding of this compound and related compounds.[3][6] Depending on your specific research goals, you may consider exploring other reported MDMX inhibitors or alternative strategies to modulate the p53 pathway.
Figure 2: Signaling pathway showing the role of this compound.
References
- 1. This compound | E1/E2/E3 Enzyme | Mdm2 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Fidabio [fidabio.com]
- 10. pharmtech.com [pharmtech.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. wyatt.com [wyatt.com]
- 19. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. unchainedlabs.com [unchainedlabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Introduction to Size Exclusion Chromatography | Bio-Rad [bio-rad.com]
- 25. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 26. Size Exclusion Chromatography (SEC) HPLC Technique | Phenomenex [phenomenex.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Reducing Agents on SJ-172550 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of SJ-172550, particularly concerning the impact of reducing agents on its activity.
Introduction
This compound is a small molecule inhibitor that has been characterized as a reversible, covalent inhibitor of the MDM4 (also known as MDMX)-p53 interaction.[1][2][3] Its mechanism involves forming a complex with MDMX, thereby preventing it from binding to and inhibiting p53.[1][3] An important consideration for researchers using this compound is that its activity is sensitive to the reducing potential of the experimental environment.[1][3] This guide will address common issues and questions related to this phenomenon.
Note on Target Specificity: While the topic specifies "this compound activity," it is crucial to note that published literature primarily identifies this compound as an inhibitor of the MDMX-p53 interaction, not a direct inhibitor of USP1.[1][2][3][4] The information provided here is based on its well-documented effects on the MDMX-p53 pathway. If you are investigating the effects of this compound on USP1, we recommend rigorous validation of this interaction.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound functions by inhibiting the interaction between MDMX and the tumor suppressor protein p53.[1][2][3] It forms a covalent but reversible complex with MDMX, locking the protein in a conformation that is unable to bind to p53.[1][3] This leads to the activation of p53-dependent pathways, which can induce cell death in cancer cells where MDMX is overexpressed.[1][2]
Q2: How do reducing agents affect the activity of this compound?
A2: The inhibitory effect of this compound on the MDMX-p53 interaction is suppressed by reducing agents.[1] Studies have shown that both dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) can reverse the effects of this compound in a dose-dependent manner.[1] This suggests that the stability of the this compound-MDMX complex is sensitive to the redox environment.[1][3]
Q3: Why are reducing agents often included in biochemical assays?
A3: Reducing agents are commonly used in biochemical and cellular assays to prevent the oxidation of cysteine residues in proteins, which can lead to the formation of intermolecular or intramolecular disulfide bonds.[5][6] This helps to maintain the protein's native conformation and activity. However, for certain small molecule inhibitors, their presence can interfere with the compound's mechanism of action.[5][6]
Q4: Should I include a reducing agent in my assay with this compound?
A4: The decision to include a reducing agent depends on the specific goals of your experiment. If you are aiming to study the direct inhibitory effect of this compound on the MDMX-p53 interaction, it is advisable to perform the assay in the absence of reducing agents or at very low concentrations.[1] If your experimental system requires a reducing agent to maintain the stability of other components, you should be aware of the potential for diminished this compound activity and consider this when interpreting your results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no this compound activity observed in a biochemical assay. | The assay buffer contains a high concentration of a reducing agent (e.g., DTT, TCEP, or β-mercaptoethanol). | 1. Repeat the experiment using a buffer without any reducing agents. 2. If a reducing agent is necessary, perform a dose-response experiment with varying concentrations of the reducing agent to determine the concentration at which this compound activity is minimally affected. 3. Consider using a weaker reducing agent, such as reduced glutathione (GSH), which may have less of an impact on this compound activity.[5][6] |
| Inconsistent results between different experimental batches. | Variability in the concentration of reducing agents in the buffers or reagents used. | 1. Prepare fresh buffers for each experiment and ensure accurate measurement of all components. 2. Document the lot numbers of all reagents used. 3. Perform a control experiment with and without the reducing agent to confirm its effect on this compound activity in your specific assay system. |
| This compound appears to have a lower potency (higher IC50) than reported in the literature. | The presence of reducing agents in the assay is partially inhibiting the activity of this compound. | 1. Review the experimental conditions reported in the literature and ensure your assay conditions are comparable, particularly with respect to the absence or concentration of reducing agents. 2. Perform the IC50 determination in the absence of reducing agents to establish a baseline potency. |
Data Presentation
The following table summarizes the qualitative effect of reducing agents on this compound activity based on published findings.
| Reducing Agent | Effect on this compound Activity | Reference |
| Dithiothreitol (DTT) | Dose-dependent reversal of this compound's effect on MDMX thermal stability. | [1] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Dose-dependent reversal of this compound's effect on MDMX thermal stability. | [1] |
Experimental Protocols
Protocol: Assessing the Effect of Reducing Agents on this compound Activity using a Thermal Shift Assay
This protocol is a generalized procedure based on methodologies described in the literature for assessing the interaction of small molecules with their target proteins.[1]
-
Protein Preparation: Purify the target protein (e.g., MDMX).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup:
-
In a 96-well PCR plate, prepare reactions containing the purified protein at a final concentration of 1 µM in a suitable buffer (e.g., 20 mM Bis-Tris pH 6.5, 200 mM NaCl).
-
Add this compound to the desired final concentration (e.g., 5 µM).
-
For the test conditions, add varying concentrations of the reducing agent (e.g., DTT or TCEP, ranging from 0 to 10 mM).
-
Include control wells with protein alone, protein with reducing agent only, and protein with this compound only.
-
-
Thermal Shift Assay:
-
Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Use a real-time PCR instrument to gradually increase the temperature of the plate and monitor the fluorescence.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
Compare the Tm of the protein in the presence of this compound with and without the reducing agent. A decrease in the Tm shift induced by this compound in the presence of a reducing agent indicates interference with binding.
-
Visualizations
Caption: Experimental workflow to test the effect of reducing agents on this compound activity.
Caption: Simplified signaling pathway of MDMX-p53 inhibition by this compound and the effect of reducing agents.
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Reducing agents affect inhibitory activities of compounds: results from multiple drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
SJ-172550 stability in different media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of SJ-172550 in various experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the reliable use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of MDMX (murine double minute X), a negative regulator of the p53 tumor suppressor.[1][2] It binds to the p53-binding pocket of MDMX, preventing the interaction between MDMX and p53.[1] This leads to the activation of the p53 pathway, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3] this compound forms a covalent but reversible complex with MDMX, and its mechanism is considered complex.[1][4][5]
Q2: What are the key factors influencing the stability of this compound in experimental media?
The stability of this compound can be influenced by several factors:
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Reducing Potential of the Media: The presence of reducing agents can affect the stability of the complex formed between this compound and MDMX.[4][5]
-
Presence of Aggregates: At concentrations above its solubility limit, this compound can form aggregates, which may impact its activity and stability.[1][4][5]
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pH of the Medium: Like many small molecules, the stability of this compound can be pH-dependent. Most drugs are generally more stable in a pH range of 4-8.[6][7]
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Temperature: Higher temperatures typically accelerate the degradation of chemical compounds.[6][8]
-
Light Exposure: Exposure to light can lead to the degradation of photosensitive compounds.[7]
Q3: How should I prepare and store stock solutions of this compound?
For stock solutions, it is recommended to dissolve this compound in high-quality, anhydrous DMSO.[2] One supplier suggests a solubility of up to 86 mg/mL (200.52 mM) in fresh DMSO.[2] To avoid issues with moisture absorption by DMSO, which can reduce solubility, it is advisable to use fresh, anhydrous DMSO and prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]
Storage recommendations for stock solutions are as follows:
Q4: What is the recommended solvent for preparing working solutions of this compound for in vitro experiments?
For in vitro experiments, stock solutions in DMSO are typically diluted into aqueous buffers or cell culture media. A common binding buffer described in the literature for biochemical assays is 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween20, with a final DMSO concentration of 5%.[4][5] It is crucial to ensure that the final concentration of DMSO in the assay is compatible with the experimental system and does not exceed levels that could cause cellular toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound. | Degradation of the compound. | - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Ensure proper storage of stock solutions at -80°C. - Minimize the exposure of working solutions to light and elevated temperatures. |
| Precipitation or aggregation in the working solution. | - Visually inspect the working solution for any precipitates. - Ensure the final concentration of this compound is below its solubility limit in the specific medium. The aqueous solubility is noted to be low (12 µM in one study).[5] - Consider the use of a surfactant like Tween-20 (e.g., 0.01%) in biochemical assays to help maintain solubility.[4][5] | |
| Presence of reducing agents in the media. | - Be aware that some cell culture media components or supplements can have reducing properties. If studying the direct interaction with MDMX, consider using a buffer system with controlled redox potential. The interaction is influenced by reducing agents like TCEP and DTT.[4][9] | |
| Variability in results between experiments. | Inconsistent preparation of this compound solutions. | - Standardize the protocol for preparing stock and working solutions, including the source and grade of DMSO. - Use fresh, anhydrous DMSO for preparing stock solutions as moisture can affect solubility.[2] |
| Freeze-thaw cycles of the stock solution. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] |
Quantitative Stability Data
While specific public data on the degradation kinetics of this compound in various media is limited, the following table provides a hypothetical summary of expected stability trends based on general principles of small molecule stability. Researchers should perform their own stability studies under their specific experimental conditions.
| Medium | pH | Temperature (°C) | Incubation Time (hours) | Expected % Remaining (Hypothetical) | Notes |
| PBS | 7.4 | 37 | 24 | 85-95% | Stability may be lower over longer incubation times. |
| PBS | 5.0 | 37 | 24 | 90-98% | Generally, slightly acidic conditions can be more favorable for some molecules. |
| PBS | 9.0 | 37 | 24 | 70-85% | Alkaline conditions may promote hydrolysis. |
| RPMI-1640 + 10% FBS | 7.2-7.4 | 37 | 24 | 80-90% | Potential for enzymatic degradation by components in serum. |
| DMEM + 10% FBS | 7.2-7.4 | 37 | 24 | 80-90% | Similar to RPMI, serum components may affect stability. |
| Aqueous Buffer with Reducing Agent (e.g., 1 mM DTT) | 7.4 | 25 | 4 | >95% | The stability of the this compound-MDMX complex is sensitive to reducing agents, but the stability of the compound itself in the presence of reducing agents needs to be empirically determined. |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffers
-
Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffers (e.g., PBS at pH 5.0, 7.4, and 9.0). The final DMSO concentration should be kept constant across all samples (e.g., 1%).
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C) in a light-protected container.
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Immediately after collection, quench any potential degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.
-
Analyze the concentration of the remaining this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Signaling pathway of this compound in p53 regulation.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]
- 5. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 8. iipseries.org [iipseries.org]
- 9. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]
Technical Support Center: Improving the Bioavailability of SJ-172550
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of the MDMX inhibitor, SJ-172550.
Troubleshooting Guide
Researchers may encounter several issues during the preclinical development of this compound. This guide provides a structured approach to identifying and resolving common problems affecting its bioavailability.
Problem 1: Low or Variable Oral Absorption in Animal Models
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Possible Cause 1: Poor Aqueous Solubility. this compound has been reported to have limited solubility in aqueous buffers, which can significantly limit its dissolution and subsequent absorption in the gastrointestinal tract.
-
Solution: Employ formulation strategies aimed at enhancing solubility and dissolution rate. Refer to the Experimental Protocols section for detailed methods on preparing amorphous solid dispersions, micronized powders, and lipid-based formulations.
-
-
Possible Cause 2: Aggregation. The compound has a tendency to form aggregates, which reduces the effective concentration of the monomeric drug available for absorption.[1][2][3]
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Solution: Incorporate aggregation inhibitors or solubilizing excipients in the formulation. Dynamic light scattering (DLS) can be used to monitor aggregate formation in different vehicle systems.
-
-
Possible Cause 3: First-Pass Metabolism. Although not explicitly documented in the provided search results, rapid metabolism by the liver after absorption from the gut is a common cause of low oral bioavailability for many small molecules.
-
Solution: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the potential for first-pass metabolism. If metabolism is significant, co-administration with a metabolic inhibitor (in preclinical studies) or chemical modification of the this compound structure could be explored.
-
-
Possible Cause 4: Efflux by Transporters. P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump drugs back into the gut lumen, reducing net absorption.
-
Solution: Perform Caco-2 permeability assays to determine the efflux ratio of this compound. If efflux is high, consider co-administration with a P-gp inhibitor or formulating the compound in a way that bypasses or saturates the transporter, such as in lipid-based systems.
-
Problem 2: High Inter-Individual Variability in Pharmacokinetic Studies
-
Possible Cause 1: Formulation-Dependent Absorption. The absorption of poorly soluble drugs can be highly sensitive to the composition of the formulation and the physiological conditions of the gastrointestinal tract (e.g., pH, presence of food).
-
Solution: Develop a robust formulation that provides consistent drug release and absorption. Self-emulsifying drug delivery systems (SEDDS) or solid dispersions can help minimize variability.
-
-
Possible Cause 2: Food Effects. The presence of food can alter gastric pH, intestinal motility, and bile secretion, which can either enhance or hinder the absorption of a drug.
-
Solution: Conduct food-effect studies in animal models to understand the impact of food on this compound bioavailability. This information is crucial for designing clinical trials.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the MDMX-p53 protein-protein interaction.[1][4] It acts through a complex mechanism involving the formation of a reversible covalent bond with MDMX, locking the protein in a conformation that is unable to bind to and inhibit the tumor suppressor protein p53.[1][4] By disrupting the MDMX-p53 interaction, this compound can lead to the activation of p53 and induce p53-dependent cell death in cancer cells where MDMX is overexpressed.[4][5]
Q2: What are the known physicochemical properties of this compound?
A2: Limited information is publicly available. Its molecular weight is 428.87 g/mol .[5][6] It is known to have poor aqueous solubility and can be dissolved in DMSO for in vitro studies.[1][2]
Q3: What are the initial steps to take when formulating this compound for in vivo studies?
A3: Start by determining the basic physicochemical properties of the compound, including its aqueous solubility at different pH values, pKa, and LogP. This will help in selecting an appropriate formulation strategy. For initial animal studies, a simple suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose) can be used. However, for improving bioavailability, more advanced formulations will likely be necessary.
Q4: Which formulation strategies are most likely to improve the bioavailability of this compound?
A4: Given its poor aqueous solubility, the following strategies hold the most promise:
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form dispersed within a polymer matrix can significantly increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance its solubilization in the gut and potentially facilitate lymphatic absorption, bypassing first-pass metabolism.[7][8]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.[9][10] Nanosuspensions, in particular, can be a highly effective approach.[10]
Q5: How can I assess the effectiveness of a new formulation in improving bioavailability?
A5: The primary method is through pharmacokinetic (PK) studies in animal models (e.g., rats, mice). By administering different formulations and a control (e.g., an intravenous solution and an oral suspension), you can determine key PK parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve). The absolute oral bioavailability (F%) can be calculated by comparing the AUC of the oral formulation to that of the intravenous formulation.
Data Presentation
The following tables can be used to summarize and compare quantitative data from your experiments.
Table 1: Physicochemical Properties of this compound
| Property | Experimental Value | Method |
| Molecular Weight ( g/mol ) | 428.87 | N/A |
| Aqueous Solubility (µg/mL) | HPLC-UV | |
| LogP | Shake-flask method | |
| pKa | Potentiometric titration | |
| Caco-2 Permeability (Papp A->B) | Caco-2 monolayer assay | |
| Caco-2 Efflux Ratio | Caco-2 monolayer assay |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | ||||
| Micronized Suspension | ||||
| Solid Dispersion | ||||
| SEDDS | ||||
| IV Solution | 100% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer in the organic solvent in a 1:4 drug-to-polymer ratio.
-
Ensure complete dissolution by gentle stirring.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C.
-
Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and mill it into a fine powder.
-
Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the Caco-2 monolayer to ensure its integrity. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Permeability Study:
-
Prepare a transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add the this compound solution (e.g., 10 µM in transport buffer) to the apical (A) side of the Transwell insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To determine the efflux ratio, perform the experiment in the reverse direction (B to A).
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration. The efflux ratio is calculated as Papp (B->A) / Papp (A->B).
Mandatory Visualizations
Caption: Mechanism of action of this compound in the p53 signaling pathway.
Caption: Workflow for improving the bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | E1/E2/E3 Enzyme | Mdm2 | TargetMol [targetmol.com]
- 3. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | MDM-2/p53 MDM2抑制剂 | MCE [medchemexpress.cn]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. upm-inc.com [upm-inc.com]
- 9. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing resistance to SJ-172550 in cancer cells
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and addressing resistance to the MDMX inhibitor, SJ-172550.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a small molecule inhibitor of Mouse double minute X (MDMX), also known as MDM4.[1][2] It functions by binding to the p53-binding pocket of MDMX, preventing MDMX from binding to and inhibiting the p53 tumor suppressor protein.[1][3] This disruption reactivates the p53 pathway, leading to cell death in cancer cells where MDMX is overexpressed, such as in retinoblastoma.[1][2] Further studies have revealed a complex mechanism where this compound forms a reversible, covalent complex with MDMX, locking it in a conformation that is unable to bind p53.[4]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance? While specific resistance mechanisms to this compound are not yet extensively documented, resistance to targeted therapies that reactivate the p53 pathway can occur through several mechanisms:
-
Target Alteration: Mutations in the TP53 gene are a primary cause of resistance to MDM2/MDMX inhibitors. Continuous exposure to these inhibitors can select for or even induce de novo p53 mutations, leading to a multi-drug resistant phenotype.[5]
-
Bypass Pathways: Cancer cells can evade p53-mediated apoptosis by activating parallel survival pathways.[6] This can involve the upregulation of anti-apoptotic proteins or activation of alternative signaling cascades that promote cell survival and proliferation.[7][8]
-
Drug Efflux: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[9]
-
p53-Independent Effects: MDM2, the homolog of MDMX, has been shown to increase drug resistance by inducing epithelial-mesenchymal transition (EMT) in a p53-independent manner.[10] It is plausible that similar mechanisms could be relevant for MDMX-targeted therapies.
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound? Confirmation of resistance involves comparing the drug sensitivity of the suspected resistant cell line to the parental (sensitive) cell line. The primary method is to determine the half-maximal inhibitory concentration (IC50) for both cell lines using a cell viability assay (e.g., MTT, CellTiter-Glo). A significant increase (typically >5-10 fold) in the IC50 value for the suspected resistant line indicates acquired resistance.
Q4: Is this compound effective in p53-mutant cancer cells? this compound's primary mechanism is the reactivation of wild-type p53.[3] Therefore, it is expected to have limited efficacy in cancer cells that harbor inactivating mutations in the TP53 gene. Resistance to MDM2 inhibitors, which work similarly, is frequently associated with the loss of p53 function.[5][11]
Section 2: Troubleshooting Guides
This section addresses common experimental issues encountered when working with this compound.
| Problem | Possible Causes | Recommended Solutions |
| High IC50 value in a known sensitive cell line. | 1. Compound Degradation: this compound may be unstable under certain storage or experimental conditions. 2. Incorrect Concentration: Errors in serial dilutions or stock concentration calculation. 3. Cell Health/Passage Number: Cells are unhealthy, have been passaged too many times, or have started to develop spontaneous resistance.[12] 4. Assay Interference: The compound may interfere with the viability assay reagents (e.g., colorimetric or luminescent readout). | 1. Prepare fresh dilutions from a new powder stock. Ensure proper storage of stock solutions (e.g., -80°C in DMSO).[2] 2. Verify all calculations and recalibrate pipettes. 3. Thaw a new, low-passage vial of the parental cell line.[13] Monitor cell morphology and doubling time. 4. Run a control plate with compound and assay reagents but no cells to check for background signal interference. |
| High variability between replicate wells in viability assays. | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering media and drug concentration. 3. Incomplete Compound Mixing: The drug was not mixed thoroughly in the media before being added to cells. | 1. Ensure a single-cell suspension before plating by gently pipetting.[14] Count cells accurately using a hemocytometer or automated counter. 2. Avoid using the outer wells of the plate for experiments. Fill them with sterile water or PBS to maintain humidity. 3. Mix media containing the drug well by gentle inversion or pipetting before adding to the wells. |
| Cells stop responding to this compound after several weeks in culture. | 1. Acquired Resistance: The cell population is developing resistance through selection of pre-existing resistant clones or induction of new resistance mechanisms.[15] 2. Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug response. | 1. This is the expected outcome when generating a resistant cell line. Characterize the new phenotype (see Section 4). Freeze down stocks of the resistant cells at various stages. 2. Test cultures for mycoplasma using a reliable PCR or ELISA-based kit. Discard contaminated cultures and decontaminate the incubator.[14] |
Section 3: Data Presentation
The following table presents hypothetical data illustrating a shift in sensitivity to this compound after the development of acquired resistance.
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| Y79 | Parental Retinoblastoma (MDMX amplified) | 5.2 | - |
| Y79-SR | This compound Resistant (Derived from Y79) | 68.5 | 13.2x |
| ML-1 | Parental Leukemia (Wild-type p53) | 7.8 | - |
| ML-1-SR | This compound Resistant (Derived from ML-1) | 95.1 | 12.2x |
| Note: Data are representative examples for illustrative purposes. The EC50 for this compound's ability to compete with p53 peptide for MDMX binding is approximately 5 µM.[1][4] |
Section 4: Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure.[15][16]
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Initial IC50 Determination: First, determine the IC50 of this compound in your parental cancer cell line using a standard 72-hour cell viability assay.
-
Initiation of Treatment: Seed the parental cells at a low density. Begin treatment with this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[16]
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Culture Maintenance: Maintain the cells in the drug-containing medium. Change the medium every 3-4 days, replenishing it with fresh drug at the same concentration.
-
Monitoring and Dose Escalation: Monitor the cells for signs of recovery (i.e., reaching 70-80% confluency). When the cells have adapted and are proliferating steadily, passage them and increase the drug concentration by 1.5 to 2-fold.[15]
-
Cryopreservation: At each successful adaptation to a higher concentration, freeze down several vials of the cells for backup.[17]
-
Repeat: Continue this cycle of adaptation and dose escalation for several months. The goal is to establish a cell line that can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Resistance Confirmation: Once a resistant population is established, confirm the resistance phenotype by performing a dose-response curve and calculating the new IC50 value. The resistant line should be maintained in a medium containing the final concentration of this compound to prevent reversion.
Protocol 2: Western Blot for p53 Pathway Activation
This protocol is used to verify if this compound is activating the p53 pathway in sensitive cells and to investigate if this activation is blunted in resistant cells.
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Cell Treatment: Seed both parental (sensitive) and this compound-resistant cells. Treat with this compound (e.g., at the IC50 of the parental line) for 6-24 hours. Include an untreated (DMSO) control for both cell lines.
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-p53 (to detect stabilization/accumulation)
-
Anti-p21 (a key p53 target gene)
-
Anti-MDM2 (another p53 target, part of a negative feedback loop[11])
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the protein levels between treated and untreated samples for both sensitive and resistant lines. Successful p53 activation in sensitive cells should show increased levels of p53 and p21. This response may be absent or reduced in resistant cells.
Section 5: Visualizations
Diagram 1: this compound Mechanism of Action and Resistance
Caption: Mechanism of this compound action and a common resistance pathway via p53 mutation.
Diagram 2: Workflow for Characterizing this compound Resistance
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Adaptation of cancer cells from different entities to the MDM2 inhibitor nutlin-3 results in the emergence of p53-mutated multi-drug-resistant cancer cells | Semantic Scholar [semanticscholar.org]
- 6. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Mechanisms of Acquired Resistance to Targeted Cancer Therapies [medscape.com]
- 9. mdpi.com [mdpi.com]
- 10. MDM2 Increases Drug Resistance in Cancer Cells by Inducing EMT Independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture Academy [procellsystem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of SJ-172550-MDMX Adducts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the covalent adducts formed between the small molecule inhibitor SJ-172550 and the MDMX (also known as MDM4) protein using mass spectrometry.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on MDMX?
A1: this compound was initially identified as a reversible inhibitor of the MDMX-p53 interaction. However, further studies revealed a more complex mechanism where the compound forms a covalent but reversible complex with MDMX. This adduct formation locks MDMX into a conformation that is unable to bind to its natural partner, the tumor suppressor protein p53.
Q2: How does this compound form a covalent adduct with MDMX?
A2: this compound contains an α,β-unsaturated amide functional group. This group is an electrophile that can react with nucleophilic residues on a protein, specifically the sulfhydryl group of cysteine residues, via a Michael addition reaction to form a covalent bond.
Q3: Is the this compound-MDMX interaction reversible?
A3: Yes, the covalent bond is reversible. The stability of the adduct is highly dependent on the redox environment. The presence of non-nucleophilic reducing agents, such as TCEP, can reverse the adduct formation, indicating that the binding requires a specific protein conformation that is suppressed under reducing conditions.
Q4: Which mass spectrometry techniques are best suited for analyzing this adduct?
A4: Intact protein mass spectrometry is the most direct method to confirm the formation of the covalent adduct. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Time-of-Flight (ESI-TOF) have been successfully used to detect the mass shift corresponding to the addition of this compound to the MDMX protein.
Q5: What is the expected mass shift upon adduct formation?
A5: The expected mass shift corresponds to the molecular weight of this compound, which is 428.87 g/mol . When analyzing the mass spectrum, researchers should look for a new peak with a mass equal to the mass of the unmodified MDMX protein plus 428.87 Da (or multiples of this value if more than one molecule of this compound binds).
Q6: Which specific amino acid residues on MDMX does this compound bind to?
A6: this compound reacts with cysteine residues. One study using an untagged recombinant MDMX (1-120) construct suggested that this compound likely binds to all three cysteine residues present in that construct. Another report has implicated Cys76 in the formation of the covalent adduct.
Section 2: Experimental Protocols
Protocol 1: In Vitro Adduct Formation and Sample Preparation for Intact Mass Spectrometry
This protocol is adapted from methodologies described in the literature for forming and preparing the this compound-MDMX adduct for mass spectrometry analysis.
-
Reagent Preparation:
-
MDMX Protein: Use a purified human MDMX construct, for example, the untagged hMDMX (amino acids 23-111), at a stock concentration of 1-2 mg/mL.
-
This compound: Prepare a stock solution (e.g., 10 mM) in 100% DMSO.
-
Binding Buffer (Non-Reducing): Prepare a buffer such as 20 mM Bis-Tris pH 6.5, 200 mM NaCl. Crucially, do not add any reducing agents like DTT or TCEP to this buffer.
-
-
Adduct Formation Reaction:
-
In a microcentrifuge tube, dilute the MDMX protein to a final concentration of 20 µM in the non-reducing binding buffer.
-
Add this compound to the protein solution to a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., ≤ 5%).
-
As a negative control, prepare an identical sample using only the DMSO vehicle.
-
Incubate the reactions at room temperature for at least 1.5 hours.
-
-
Sample Desalting:
-
Before MS analysis, desalt the samples to remove buffer components that can interfere with ionization.
-
Use a reverse-phase C8 ZipTip (or equivalent).
-
Equilibrate the ZipTip with 50% acetonitrile, 2% formic acid, followed by a wash with 0.1% formic acid in water.
-
Bind the protein-adduct sample to the ZipTip.
-
Wash the bound sample with 0.1% formic acid in water to remove salts.
-
Elute the desalted sample directly into the MS sample plate or a clean tube using an appropriate elution solution (e.g., 50% acetonitrile, 2% formic acid).
-
Protocol 2: Mass Spectrometry Data Acquisition
This section provides general guidelines for acquiring data on an ESI-TOF or MALDI-TOF instrument. Specific parameters will need to be optimized for the instrument in use.
-
Instrument Mode: Operate the mass spectrometer in a mode suitable for intact protein analysis, typically positive ion mode.
-
Mass Range: Set the acquisition mass range to cover the expected masses of the unmodified MDMX protein and the potential adduct(s). For an hMDMX (23-111) construct, this would be in the range of 10,000 to 15,000 m/z.
-
Data Analysis:
-
Process the raw data to obtain a deconvoluted mass spectrum.
-
Compare the spectrum of the this compound-treated sample with the DMSO control.
-
Identify the mass of the unmodified protein from the control sample.
-
In the treated sample, look for a peak corresponding to [Mass of MDMX + 428.87 Da]. Additional peaks corresponding to multiple adducts ([Mass of MDMX + n*428.87 Da]) may also be present.
-
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No adduct detected or very weak signal. | 1. Presence of reducing agents: Buffers may contain DTT or TCEP, which will prevent or reverse adduct formation. 2. Low concentrations: Adduct formation is concentration-dependent. No alkylation was seen at 1 µM MDMX and 5 µM this compound. 3. Insufficient incubation time: The reaction may not have reached equilibrium. 4. Poor sample desalting: Salts can suppress the protein signal. 5. Protein instability/degradation: The MDMX protein may be unfolded or degraded. | 1. Verify all buffers are free of reducing agents. Prepare fresh non-reducing buffers. 2. Increase protein and/or compound concentration. A common condition for detection is 20 µM MDMX with 100 µM this compound. 3. Increase the incubation time (e.g., to 2-4 hours) and analyze at different time points. 4. Optimize the desalting protocol. Ensure complete binding and elution from the ZipTip. 5. Check protein integrity using SDS-PAGE or another method. |
| Multiple adduct peaks are observed. | 1. Binding to multiple cysteines: MDMX constructs can have multiple cysteine residues, and this compound may bind to more than one. 2. Compound aggregation: High concentrations of this compound (>100 µM) are known to be above its solubility limit and can cause aggregation, leading to non-specific interactions. | 1. This may be an expected result. Use peptide mapping (bottom-up proteomics) to identify the specific sites of modification. 2. Perform a concentration-response experiment. Titrate this compound to determine if the multiplicity of adducts is concentration-dependent. 3. Analyze a non-reactive analog of this compound as a negative control to check for non-covalent aggregation. |
| Results are inconsistent between experimental replicates. | 1. Variability in redox state: The reversible nature of the adduct makes it sensitive to minor variations in the redox environment. 2. Compound solubility issues: this compound may precipitate out of solution, leading to inconsistent effective concentrations. 3. Protein sample variability: Different batches of purified protein may have different levels of activity or oxidation. | 1. Strictly control the buffer preparation process. Avoid any sources of contamination with reducing agents. 2. Ensure the compound is fully dissolved in DMSO before diluting into the aqueous buffer. Visually inspect for precipitation. 3. Characterize each protein batch carefully. Use a functional assay (like p53 peptide binding via SPR under reducing conditions) to confirm protein activity. |
| Poor peak shape, low resolution, or signal suppression. | 1. Residual salts or detergents: Incomplete desalting can severely impact data quality. 2. Instrument calibration: The mass spectrometer may not be properly calibrated for the mass range of interest. 3. Sample adsorption: Peptides and proteins can adsorb to plasticware, leading to sample loss. | 1. Repeat the desalting step. Ensure wash steps are sufficient to remove all interfering substances. 2. Calibrate the instrument using a known protein standard in the same mass range as MDMX. 3. Use low-binding microcentrifuge tubes and pipette tips for sample preparation and handling. |
Section 4: Data Summary & Visualizations
Quantitative Data Summary
The following table summarizes key quantitative findings from mass spectrometry experiments reported in the literature.
| MDMX Construct | MDMX Conc. | This compound Conc. | Observation | Reference |
| GST-hMDMX | 20 µM | 100 µM | Multiple alkylation events observed. | |
| GST-hMDMX | 1 µM | 5 µM | No alkylation events observed. | |
| hMDMX (aa 23-111) | 20 µM | 100 µM | Partial alkylation observed. | |
| hMDMX (aa 23-111) | 1 µM | 5 µM | No alkylation observed. |
Diagrams
Validation & Comparative
A Comparative Analysis of SJ-172550 and WK298: Efficacy in Targeting the p53-MDM2/MDMX Axis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two small molecule inhibitors, SJ-172550 and WK298, which target the critical p53-MDM2/MDMX cancer axis. This document summarizes their mechanism of action, presents available efficacy data, and outlines key experimental protocols for their evaluation.
The tumor suppressor protein p53 plays a crucial role in preventing cancer by controlling cell cycle arrest and apoptosis. Its activity is tightly regulated by the oncoproteins MDM2 and its homolog MDMX. In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2 and/or MDMX. Therefore, inhibiting the interaction between p53 and its negative regulators is a promising therapeutic strategy. This guide focuses on two such inhibitors: this compound, primarily an MDMX inhibitor, and WK298, an inhibitor of both MDM2 and MDMX.
Mechanism of Action
Both this compound and WK298 function by disrupting the protein-protein interactions that suppress p53 activity. This compound is a small molecule that competes with the wild-type p53 peptide for binding to MDMX.[1] WK298 is a potent inhibitor of the MDM2/MDMX-p53 interaction, capable of activating the p53 pathway by inhibiting the binding of both MDM2 and MDMX to p53.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and WK298, providing a snapshot of their biochemical potency.
Table 1: Biochemical Activity of this compound and WK298
| Compound | Target(s) | Assay Type | Value | Reference |
| This compound | MDMX | p53 peptide competition | EC50: ~5 µM | [1] |
| WK298 | MDMX | Binding affinity | Ki: 11 µM | |
| MDM2 | Binding affinity | Ki: 109 nM |
Note: Further studies are required to obtain a comprehensive panel of IC50 values for both compounds across various cancer cell lines to allow for a direct and robust comparison of their cellular efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of MDM2/MDMX inhibitors like this compound and WK298.
Cell Viability Assay
Objective: To determine the concentration-dependent effect of the inhibitors on the proliferation of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., retinoblastoma cell lines for this compound) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound or WK298) or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent such as MTT or resazurin to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) by plotting the data on a dose-response curve.
Western Blot for p53 Activation
Objective: To assess the activation of the p53 pathway by measuring the protein levels of p53 and its downstream targets.
Protocol:
-
Cell Treatment: Treat cancer cells with the inhibitor at various concentrations and time points.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: p53 signaling pathway and points of inhibition by this compound and WK298.
Caption: General experimental workflow for evaluating MDM2/MDMX inhibitors.
Conclusion
Both this compound and WK298 represent valuable tools for researchers studying the p53 signaling pathway and for the development of novel cancer therapeutics. This compound shows specificity towards MDMX, making it a useful probe for dissecting the specific roles of MDMX in cancer. WK298, with its dual inhibitory activity against both MDM2 and MDMX, presents a broader approach to reactivating p53. The choice between these inhibitors will depend on the specific research question and the cancer model being investigated. Further comprehensive studies with direct, side-by-side comparisons in a variety of cancer cell lines and in vivo models are necessary to fully elucidate their relative therapeutic potential.
References
A Comparative Guide to the Additive Effects of SJ-172550 in Combination with other p53-Activating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the MDMX inhibitor SJ-172550 when used in combination with other therapeutic agents, particularly focusing on its interaction with MDM2 inhibitors. The content is based on available preclinical data and is intended to inform further research and drug development efforts in the field of cancer therapeutics.
Introduction
This compound is a small molecule inhibitor that targets the p53-binding pocket of MDMX, a key negative regulator of the p53 tumor suppressor. By inhibiting the MDMX-p53 interaction, this compound can lead to the activation of p53 and induce cell death in cancer cells where MDMX is overexpressed. A rational therapeutic strategy involves combining this compound with inhibitors of MDM2, another critical negative regulator of p53, to achieve a more robust activation of the p53 pathway. Preclinical studies have indicated that the combination of this compound with the MDM2 inhibitor nutlin-3a results in an additive cytotoxic effect in cancer cells.
Data Presentation: Additive Effects of this compound and Nutlin-3a
Table 1: Hypothetical Quantitative Analysis of the Additive Effect of this compound and Nutlin-3a on Cancer Cell Viability
| Drug Combination (Concentration) | Fraction Affected (Fa) | Combination Index (CI) | Dose-Reduction Index (DRI) for this compound | Dose-Reduction Index (DRI) for Nutlin-3a |
| This compound (5 µM) + Nutlin-3a (5 µM) | 0.50 | 1.05 | 1.1 | 1.2 |
| This compound (10 µM) + Nutlin-3a (10 µM) | 0.75 | 1.02 | 1.3 | 1.4 |
| This compound (20 µM) + Nutlin-3a (20 µM) | 0.90 | 0.98 | 1.5 | 1.6 |
Disclaimer: This table is a hypothetical representation of an additive drug interaction and is not derived from actual experimental data.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to evaluate the combined effects of this compound and other drugs.
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of drug combinations on cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., retinoblastoma or other p53 wild-type cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the second drug (e.g., nutlin-3a), and their combination at various ratios for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) and Dose-Reduction Index (DRI) based on the Chou-Talalay method. A CI value of approximately 1 indicates an additive effect, <1 indicates synergy, and >1 indicates antagonism.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by the drug combination.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the second drug, and their combination for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Mandatory Visualization
Signaling Pathway
Caption: p53 signaling pathway and points of intervention by this compound and Nutlin-3a.
Experimental Workflow
Caption: General workflow for assessing the combined effects of this compound with other drugs.
SJ-172550: A Comparative Guide to its Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the EC50 values and mechanism of action of SJ-172550, a small molecule inhibitor of the MDM4 (MDMX)-p53 interaction. Due to the limited availability of published cellular EC50 values for this compound across a wide range of cancer cell lines, this guide also includes a comparison with other inhibitors targeting the p53-MDM4/MDM2 pathway to provide a broader context for its potential therapeutic application.
Data Presentation: EC50 Values
The following table summarizes the available potency data for this compound and comparable inhibitors targeting the p53-MDM4/MDM2 axis. It is important to distinguish between biochemical assays, which measure the direct inhibition of protein-protein interaction, and cell-based assays, which measure the cytotoxic or anti-proliferative effect on cancer cells.
| Compound | Target(s) | Assay Type | Cell Line/System | EC50/IC50 (µM) | Reference |
| This compound | MDM4 (MDMX) | Biochemical (p53 peptide binding) | In vitro | ~5 | [1] |
| This compound | MDM4 (MDMX) | Cell-based (Apoptosis Induction) | Retinoblastoma, ML-1 Leukemia | Not Reported (Effective at 20 µM) | [2] |
| Nutlin-3a | MDM2 | Biochemical (p53 peptide binding to MDMX) | In vitro | ~30 | [1] |
| CTX1 | MDM4 (MDMX) | Cell-based (Apoptosis Induction) | MCF7 (Breast Cancer) | Not specified, but induces apoptosis | [3] |
Note: The available literature frequently cites the biochemical EC50 of this compound for the disruption of the MDM4-p53 interaction. While it has been shown to induce p53-dependent cell death in retinoblastoma and ML-1 leukemia cells, specific EC50 values from cellular viability assays are not widely reported.[1][2] This suggests that while the compound is effective at a molecular level, further studies are needed to quantify its cytotoxic potency across a broader panel of cancer cell lines.
Experimental Protocols
A detailed methodology for determining the EC50 value of a compound like this compound in cancer cell lines is crucial for reproducible research. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Protocol: Determination of EC50 using MTT Assay
-
Cell Seeding:
-
Cancer cell lines are harvested during their logarithmic growth phase.
-
Cells are counted, and their viability is assessed using a method like Trypan Blue exclusion.
-
A cell suspension is prepared in a complete culture medium to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well).
-
100 µL of the cell suspension is seeded into each well of a 96-well plate.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent, such as DMSO.
-
A series of dilutions of the compound are prepared in a culture medium to achieve the desired final concentrations.
-
The medium from the wells is carefully removed, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells.
-
Control wells containing medium with the solvent (DMSO) at the same concentration as the highest drug concentration and wells with medium alone (blank) are included.
-
The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After this incubation, the medium containing MTT is carefully removed.
-
100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on a shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
The absorbance of the blank wells is subtracted from all other readings.
-
The percentage of cell viability is calculated for each concentration relative to the solvent control wells.
-
The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve (percentage of cell viability vs. log of compound concentration) and fitting the data to a sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Signaling Pathway
This compound functions by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM4 (MDMX). In many cancers with wild-type p53, MDM4 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. By disrupting this interaction, this compound reactivates p53, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: p53-MDM4 Signaling Pathway and the Action of this compound.
Experimental Workflow
The following diagram illustrates the key steps involved in determining the EC50 value of a compound using a cell-based viability assay.
Caption: Experimental Workflow for EC50 Value Determination.
References
Comparative Analysis of SJ-172550 and its Analogs in Targeting the p53-MDMX Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the small molecule inhibitor SJ-172550 and its analogs, focusing on their ability to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, MDMX. Overexpression of MDMX is a known mechanism for p53 inactivation in various cancers, making the restoration of this pathway a critical therapeutic strategy. This document summarizes key performance data, details experimental methodologies, and visualizes the relevant biological pathways to support further research and development in this area.
Performance Comparison of this compound and its Non-Reactive Analog
This compound was identified as an inhibitor of the MDMX-p53 interaction through high-throughput screening.[1] Its mechanism of action is complex, involving a reversible covalent interaction with MDMX, which locks the protein in a conformation that is unable to bind to p53.[2] To understand the structure-activity relationship, a key analog, referred to as Compound 2 or SJ-Reduced, was synthesized. This analog lacks the electrophilic center present in this compound, rendering it non-reactive.[2][3]
The following table summarizes the comparative inhibitory potency of this compound and its non-reactive analog against the MDMX-p53 interaction.
| Compound | Structure | Mechanism of Action | EC50 (MDMX-p53 Interaction) | Potency vs. This compound |
| This compound | Arylmethylidenepyrazolinone with an α,β-unsaturated amide | Reversible covalent inhibitor | ~5 µM[2][4][5] | - |
| Compound 2 (SJ-Reduced) | Reduced analog of this compound, lacking the α,β-unsaturated amide | Non-covalent binder | >100 µM[2] | ~30-fold less potent[2] |
Selectivity Profile
While this compound is primarily identified as an MDMX inhibitor, its activity against the related protein MDM2, another key negative regulator of p53, has also been evaluated.
| Compound | Target | IC50/EC50 | Notes |
| This compound | MDMX | ~5 µM | Primary target |
| MDM2 | Less effective than against MDMX | Binds to MDM2, but with lower affinity compared to its interaction with MDMX.[1] | |
| Nutlin-3a | MDM2 | - | Potent MDM2 inhibitor |
| MDMX | ~30 µM[2] | Significantly less potent against MDMX compared to MDM2 |
The data indicates that this compound displays a degree of selectivity for MDMX over MDM2. Notably, when used in combination, this compound and the MDM2 inhibitor Nutlin-3a exhibit an additive effect in killing cancer cells, highlighting the therapeutic potential of co-targeting both p53 regulators.[1]
Signaling Pathway and Experimental Workflow
The inhibition of the MDMX-p53 interaction by this compound is designed to reactivate the p53 signaling pathway, leading to downstream effects such as cell cycle arrest and apoptosis.
References
- 1. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | MDM-2/p53 MDM2抑制剂 | MCE [medchemexpress.cn]
Replicating Published Findings on SJ-172550: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on SJ-172550, a small molecule inhibitor of the MDMX-p53 interaction, with other alternative compounds. The information is based on the initial characterization and subsequent mechanistic studies of this compound, alongside published data for other relevant inhibitors.
Disclaimer: Independent, direct replication studies of the initial findings on this compound were not identified in the public literature. The data presented here is based on the original publications.
Executive Summary
This compound was identified as the first small molecule inhibitor of the MDMX-p53 interaction.[1] It acts as a reversible, covalent inhibitor, locking MDMX in a conformation that is unable to bind to p53.[2][3] While this compound demonstrated activity in killing retinoblastoma cells with amplified MDMX, its complex mechanism of action has been noted as a potential hindrance for further development.[2] This guide compares the reported efficacy of this compound with other MDMX and dual MDM2/MDMX inhibitors.
Data Presentation
The following tables summarize the quantitative data for this compound and its alternatives based on published findings.
Table 1: Comparison of In Vitro Efficacy of MDMX Inhibitors
| Compound | Target(s) | Reported IC50/EC50/Binding Constant | Assay Type | Reference |
| This compound | MDMX | IC50: 0.84 µM | Fluorescence Polarization | Reed et al., 2010[4] |
| EC50: ~5 µM | Competition with p53 peptide | Bista et al., 2012[2][3] | ||
| Nutlin-3a | MDM2 (weakly MDMX) | IC50: 20.1 µM (for MDMX) | Fluorescence Polarization | Reed et al., 2010[4] |
| EC50: ~30 µM (for MDMX-p53) | Competition with p53 peptide | Bista et al., 2012[2][3] | ||
| WK298 | MDMX | Binding Constant: ~20 µM | Not specified | Popowicz et al., 2010[3] |
| RO-5963 | MDM2 & MDMX | IC50: 17.3 nM (MDM2), 24.7 nM (MDMX) | Not specified | Ding et al., 2013[4] |
| RO-2443 | MDM2 & MDMX | IC50: 33 nM (MDM2), 41 nM (MDMX) | Not specified | Graves et al., 2012 |
| Sulanemadlin (ALRN-6924) | MDM2 & MDMX | Nanomolar range affinity | Not specified | Carvajal et al., 2018 |
Table 2: Cellular Activity of Selected MDMX/MDM2 Inhibitors
| Compound | Cell Line | Effect | Concentration | Reference |
| This compound | Retinoblastoma cells (MDMX amplified) | Cell death | Not specified | Reed et al., 2010[1] |
| Weri1, RB355 (Retinoblastoma) | p53 activation, Caspase-3 activation | 20 µM | Reed et al., 2010[1] | |
| Nutlin-3a | Various cancer cell lines | p53 activation, cell cycle arrest, apoptosis | Varies | Vassilev et al., 2004 |
| RO-5963 | MCF-7 (Breast cancer) | Cell growth inhibition (IC50 = 2 µM) | 2 µM | Ding et al., 2013[4] |
| HCT-116, RKO (Colon cancer) | Cell growth inhibition (IC50 = 2-3 µM) | 2-3 µM | Ding et al., 2013[4] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for MDMX-p53 Interaction (as described for this compound)
This assay was utilized in the high-throughput screening that identified this compound.
-
Reagents:
-
Recombinant GST-MDMX protein.
-
Fluorescein-labeled p53 peptide.
-
Assay buffer (e.g., 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween20, 5% DMSO).[2]
-
Test compounds (e.g., this compound).
-
-
Procedure:
-
Dispense a solution of GST-MDMX and the fluorescently labeled p53 peptide into a 384-well plate.
-
Add test compounds at various concentrations.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader. A decrease in polarization indicates inhibition of the MDMX-p53 interaction.
-
Cell-Based Assay for p53 Activation (Immunofluorescence)
This method was used to assess the cellular activity of this compound.
-
Cell Culture:
-
Culture retinoblastoma cells (e.g., Weri1) or other suitable cell lines with wild-type p53 in appropriate media.
-
-
Treatment:
-
Treat cells with the test compound (e.g., 20 µM this compound) or vehicle control (DMSO) for a specified time (e.g., 20 hours).[1]
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with primary antibodies against p53 and an apoptosis marker (e.g., activated caspase-3).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Analysis:
-
Visualize and quantify the fluorescence intensity and localization of p53 and the apoptosis marker using a fluorescence microscope. An increase in nuclear p53 staining and the apoptosis marker indicates activation of the p53 pathway.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in disrupting the MDMX-p53 interaction.
Caption: Experimental workflow for the Fluorescence Polarization (FP) assay.
References
- 1. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for novel MDM2/MDMX dual inhibitors through a drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
Safety Operating Guide
Personal protective equipment for handling SJ-172550
This guide provides crucial safety and logistical information for the handling and disposal of SJ-172550, a small molecule inhibitor of MDMX. The following procedures are based on general best practices for handling potentially hazardous research chemicals, as a comprehensive Safety Data Sheet (SDS) with specific quantitative data for this compound is not publicly available. Researchers, scientists, and drug development professionals should always consult their institution's safety guidelines and exercise caution.
Physicochemical and Storage Data
A summary of the known properties and storage conditions for this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₂H₂₁ClN₂O₅ |
| Molecular Weight | 428.87 g/mol |
| Appearance | Crystalline solid |
| Storage Temperature | Store powder at -20°C for up to 4 years.[1] Store solutions at -80°C. |
| Solubility | Soluble in DMSO (approx. 10 mg/mL) and DMF (approx. 30 mg/mL).[1] Sparingly soluble in aqueous buffers.[1] |
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, a conservative approach to personal protection is recommended. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Recommended Protection |
| Eyes | Chemical safety goggles or a face shield. |
| Hands | Nitrile or other chemically resistant gloves. Double gloving is recommended when handling stock solutions. |
| Body | A laboratory coat should be worn at all times. For procedures with a higher risk of splashes or aerosol generation, consider a chemically resistant apron or disposable coveralls. |
| Respiratory | When handling the powder outside of a certified chemical fume hood, a respirator with a particulate filter (e.g., N95) is recommended to avoid inhalation. |
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO or DMF
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (see table above)
Procedure:
-
Preparation: Don all required PPE. Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation risk.
-
Weighing: Tare a suitable vial on an analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration.
-
Dissolution: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may aid dissolution, but care should be taken to avoid degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled microcentrifuge tubes. Store the aliquots at -80°C.
-
Decontamination and Waste Disposal: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated materials, including pipette tips, empty vials, and gloves, as hazardous chemical waste according to your institution's guidelines.
Operational and Disposal Plans
Handling and Operational Plan:
The logical workflow for handling this compound, from receipt to disposal, is outlined in the diagram below. Adherence to this workflow is critical for ensuring laboratory safety.
Caption: Workflow for safe handling of this compound.
Disposal Plan:
All materials contaminated with this compound, including unused compound, solutions, and disposable labware, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container clearly labeled as "Hazardous Chemical Waste" and including the chemical name.
-
Liquid Waste: Collect in a sealed, chemically compatible container. Do not mix with other waste streams unless compatibility is known. Label the container clearly.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for chemical waste.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not dispose of this compound down the drain or in regular trash.
Hazard and Control Relationships
The following diagram illustrates the relationship between potential hazards associated with handling this compound and the corresponding control measures.
Caption: Hazard and control measures for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
